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  • Product: 1-Bromopentane-1-d1
  • CAS: 148404-92-6

Core Science & Biosynthesis

Foundational

Foreword: The Scientific Value of Isotopic Labeling

An In-depth Technical Guide to the Synthesis of 1-Bromopentane-1-d1 In the landscape of modern chemical research and pharmaceutical development, isotopically labeled compounds are indispensable tools. The substitution of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1-Bromopentane-1-d1

In the landscape of modern chemical research and pharmaceutical development, isotopically labeled compounds are indispensable tools. The substitution of a hydrogen atom (¹H) with its stable, heavier isotope, deuterium (²H or D), can profoundly influence a molecule's physicochemical properties without altering its fundamental chemical reactivity. This principle, known as the kinetic isotope effect, allows researchers to elucidate complex reaction mechanisms, trace metabolic pathways, and enhance the pharmacokinetic profiles of drug candidates. 1-Bromopentane-1-d1 serves as a valuable deuterated building block, enabling the introduction of a precisely labeled pentyl group in the synthesis of more complex molecular targets. This guide provides a detailed, field-proven methodology for its synthesis, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and verifiable outcome.

Strategic Approach to Synthesis: A Two-Stage Protocol

The synthesis of 1-bromopentane-1-d1 is most logically and efficiently approached via a two-stage process. The core strategy involves the initial, selective introduction of a single deuterium atom onto the C1 carbon of a five-carbon precursor, followed by the conversion of this deuterated intermediate into the final alkyl bromide.

Our chosen pathway begins with the selective reduction of pentanal (valeraldehyde) using a deuterium-donating reagent to form 1-pentanol-1-d1. This alcohol is then subjected to nucleophilic substitution to yield the target molecule. This route is favored for its high selectivity, use of readily available starting materials, and straightforward purification procedures.

G cluster_0 Stage 1: Deuteration cluster_1 Stage 2: Bromination Pentanal Pentanal Pentanol_d1 1-Pentanol-1-d1 Pentanal->Pentanol_d1  Reduction with NaBD4 Bromopentane_d1 1-Bromopentane-1-d1 Pentanol_d1_ref->Bromopentane_d1  SN2 Reaction (HBr/H2SO4)

Caption: Mechanism of pentanal reduction with NaBD₄.

Experimental Protocol: Synthesis of 1-Pentanol-1-d1
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pentanal (8.6 g, 100 mmol) and 100 mL of ethanol. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: In a separate beaker, dissolve sodium borodeuteride (1.0 g, ~24 mmol, 0.24 eq) in 20 mL of cold water. Add this solution dropwise to the stirred pentanal solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully re-cool the flask in an ice bath and slowly add 50 mL of 1 M HCl to quench the excess NaBD₄ and neutralize the reaction mixture.

  • Workup: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake. Separate the layers and extract the aqueous layer with an additional 2x30 mL of diethyl ether.

  • Purification: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude 1-pentanol-1-d1 can be purified by fractional distillation if necessary (b.p. ~138 °C).

Stage 2: Bromination of 1-Pentanol-1-d1

With the deuterated alcohol in hand, the final step is to convert the hydroxyl group into a bromide. This is a classic nucleophilic substitution reaction. For primary alcohols, an Sₙ2 mechanism is highly favorable, providing the desired product with minimal risk of rearrangement. [1][2] Causality Behind Experimental Choices:

  • Reaction Type: The conversion of a primary alcohol to a primary alkyl bromide is efficiently achieved via an Sₙ2 pathway. [2]This mechanism ensures that the stereochemistry (where applicable) is inverted and, importantly for this synthesis, that no carbocation rearrangement occurs, which could scramble the position of the deuterium label.

  • Reagent System: We employ a mixture of sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄). This combination generates hydrobromic acid (HBr) in situ. The sulfuric acid serves a dual purpose: it protonates the alcohol's hydroxyl group, converting it into a good leaving group (H₂O), and it acts as a dehydrating agent, driving the equilibrium towards the product. This method is cost-effective and highly reliable for primary alcohols. [1][3]

Caption: Sₙ2 mechanism for the bromination of 1-pentanol-1-d1.

Experimental Protocol: Synthesis of 1-Bromopentane-1-d1
  • Setup: Place 1-pentanol-1-d1 (8.9 g, 100 mmol) and sodium bromide (12.3 g, 120 mmol) in a 250 mL round-bottom flask. Add a few boiling chips and equip the flask with a reflux condenser.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add 12 mL of concentrated sulfuric acid down the condenser while gently swirling the flask.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle for 45-60 minutes. The upper layer of the alkyl bromide should become clearly visible.

  • Distillation: Allow the apparatus to cool slightly. Reconfigure the setup for simple distillation. Heat the mixture to distill the crude 1-bromopentane-1-d1 (b.p. ~130 °C). [4]Continue until no more oily product co-distills with water.

  • Workup: Transfer the distillate to a separatory funnel and wash sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 20 mL of brine.

  • Purification: Separate the lower organic layer and dry it over anhydrous calcium chloride (CaCl₂). Filter or decant the clear liquid into a clean, dry flask and purify by distillation, collecting the fraction boiling at 129-131 °C.

Quantitative Data and Product Validation

A successful synthesis is defined by its yield and the verifiable identity and purity of its product. The following table summarizes the expected quantitative data for this procedure.

ParameterStage 1: 1-Pentanol-1-d1Stage 2: 1-Bromopentane-1-d1
Starting Material Pentanal1-Pentanol-1-d1
Mass of SM 8.6 g8.9 g
Moles of SM 100 mmol100 mmol
Key Reagent Sodium BorodeuterideSodium Bromide / H₂SO₄
Moles of Reagent ~24 mmol120 mmol / 12 mL
Theoretical Yield 8.9 g15.2 g
Typical Actual Yield ~7.1 g~11.4 g
Typical % Yield ~80%~75%
Self-Validating Analytical System

The integrity of the final product must be confirmed through rigorous analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling piece of data will be the proton NMR spectrum. In standard 1-bromopentane, the two protons on C1 appear as a triplet at approximately 3.4 ppm. In the deuterated product, this signal will be almost entirely absent. A small, complex multiplet may remain due to the C-D coupling and the presence of any residual C-H.

    • ¹³C NMR: The C1 carbon signal will appear as a triplet (due to coupling with the single deuterium atom) instead of the typical singlet in a proton-decoupled spectrum.

  • Mass Spectrometry (MS):

    • Mass spectrometry provides definitive proof of deuterium incorporation. The mass spectrum of 1-bromopentane shows two characteristic molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For 1-bromopentane-1-d1, both of these peaks will be shifted higher by one mass unit (m/z) compared to the non-deuterated standard.

Conclusion

The synthesis of 1-bromopentane-1-d1 via the reduction of pentanal followed by Sₙ2 bromination is a robust and reliable method suitable for research and development laboratories. The causality-driven approach to reagent and condition selection ensures high yields and excellent isotopic purity. The implementation of a multi-point analytical validation system (NMR and MS) is crucial and serves to confirm the successful execution of each step, making the protocol inherently self-validating. This guide provides the necessary framework for researchers to confidently produce this valuable deuterated building block for their scientific endeavors.

References

  • Vertex AI Search. (2021).
  • ACS Publications. (2020).
  • Glasp. (2016). Making a Bromoalkane (1-bromopentane).
  • Wikipedia. (N.d.). 1-Bromopentane.
  • ACS Publications. (2021).
  • Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. (2021).
  • Chemistry LibreTexts. (2023).
  • Chemistry Steps. (2024).
  • Jack Westin. (N.d.). Organic Chemistry: Reduction.
  • ElectronicsAndBooks. (N.d.). Conversion of Alcohols into Alkyl Bromides using Polymer-supported Triphenylphosphine Dibromide and Polymer-supported Triphenylp.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (N.d.). Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide.
  • Master Organic Chemistry. (N.d.). Conversion of alcohols to alkyl bromides using PBr3.

Sources

Exploratory

Introduction and Core Identification

An In-Depth Technical Guide to 1-Bromopentane-1-d1 This guide provides a comprehensive technical overview of 1-Bromopentane-1-d1, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Bromopentane-1-d1

This guide provides a comprehensive technical overview of 1-Bromopentane-1-d1, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this reagent's properties, synthesis, characterization, and applications.

1-Bromopentane-1-d1 is an isotopically labeled version of 1-bromopentane where a single deuterium atom, a stable isotope of hydrogen, replaces a hydrogen atom at the C1 position.[1][2] This seemingly minor substitution provides a powerful tool for a variety of scientific investigations, primarily by leveraging the kinetic isotope effect (KIE) and its utility as a tracer in mass spectrometry.[3][4] Its IUPAC name is 1-bromo-1-deuteriopentane.[2] The primary identifier for this specific chemical entity is its CAS (Chemical Abstracts Service) Registry Number.

CAS Number: 148404-92-6 [5][6][7]

The strategic placement of deuterium at a specific, chemically active site allows researchers to probe reaction mechanisms, understand metabolic pathways, and quantify analytes with high precision.

Physicochemical and Spectroscopic Properties

The introduction of a deuterium atom results in a slight increase in molecular weight compared to its non-deuterated (protio) analogue, 1-bromopentane (CAS No. 110-53-2).[7][8] This mass difference is fundamental to its application while having a negligible effect on its bulk chemical properties like polarity and solubility.

Table 1: Core Properties of 1-Bromopentane-1-d1

PropertyValueSource
CAS Number 148404-92-6[5][6][7]
Molecular Formula C₅H₁₀DBr[5]
Molecular Weight 152.05 g/mol [2][5]
Synonyms 1-Bromo-1-deuteriopentane[2]
Category Stable Isotope Reagent[5]
Unlabeled CAS No. 110-53-2[7]
Spectroscopic Characterization: The Deuterium Signature

Confirming the identity and isotopic purity of 1-Bromopentane-1-d1 relies on standard analytical techniques, where the presence of deuterium creates predictable and distinct spectral differences from the unlabeled compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The most obvious change is the disappearance or significant reduction of the signal corresponding to the proton at the C1 position. The adjacent C2 methylene protons, which would appear as a triplet in the protio-analog, will exhibit a simplified splitting pattern.

    • ¹³C NMR : The C1 carbon signal will appear as a triplet due to coupling with the deuterium atom (spin I=1).

  • Infrared (IR) Spectroscopy : The C-D bond has a different vibrational frequency than a C-H bond. A characteristic C-D stretching peak is expected to appear around 2100-2200 cm⁻¹, a region that is typically clear in the unlabeled compound. The standard C-H stretching frequencies for the rest of the alkyl chain remain (approx. 2850-2960 cm⁻¹).[9]

  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) will be observed at an m/z value that is one unit higher than that of unlabeled 1-bromopentane.[8] This mass shift is the cornerstone of its use as an internal standard.

Table 2: Expected Spectroscopic Shifts for 1-Bromopentane-1-d1 vs. 1-Bromopentane

Technique1-Bromopentane (C₅H₁₁Br)1-Bromopentane-1-d1 (C₅H₁₀DBr)Rationale
¹H NMR (C1-H) ~3.4 ppm (triplet)Absent or greatly diminishedReplacement of H with D
IR (C-H/D Stretch) ~2900 cm⁻¹ (C-H)~2150 cm⁻¹ (C-D) and ~2900 cm⁻¹ (C-H)Different reduced mass of C-D vs. C-H bond
MS (Molecular Ion) m/z 150/152 (for ⁷⁹Br/⁸¹Br)m/z 151/153 (for ⁷⁹Br/⁸¹Br)+1 mass unit from Deuterium

Synthesis Pathway and Rationale

The synthesis of 1-Bromopentane-1-d1 requires the specific introduction of a single deuterium atom at the terminal position. A common and efficient strategy involves the reduction of a suitable carbonyl precursor with a deuterated reducing agent, followed by bromination.

Proposed Synthetic Workflow

A logical and field-proven approach is a two-step process starting from pentanal.

  • Deuteride Reduction : Reduction of pentanal using a deuterated reducing agent like sodium borodeuteride (NaBD₄). This step selectively introduces the deuterium atom at the C1 position to form 1-pentanol-1-d1. The choice of NaBD₄ is based on its commercial availability, high isotopic purity, and excellent selectivity for aldehydes.[10]

  • Bromination : Conversion of the resulting 1-pentanol-1-d1 to 1-Bromopentane-1-d1. A standard method is reaction with hydrobromic acid (HBr), often generated in situ from sodium bromide and sulfuric acid.[11] This is a classic Sₙ2 reaction that proceeds with high yield for primary alcohols.[12]

G cluster_0 Step 1: Deuteride Reduction cluster_1 Step 2: Bromination (Sₙ2) Pentanal Pentanal (C₄H₉CHO) Pentanol_d1 1-Pentanol-1-d1 (C₄H₉CHDOH) Pentanal->Pentanol_d1 Reduction Bromopentane_d1 1-Bromopentane-1-d1 (C₄H₉CHDBr) Pentanol_d1->Bromopentane_d1 Substitution NaBD4 Sodium Borodeuteride (NaBD₄) NaBD4->Pentanal Solvent1 Methanol/Ethanol Solvent1->Pentanal HBr HBr (from NaBr/H₂SO₄) HBr->Pentanol_d1

Caption: Proposed synthetic workflow for 1-Bromopentane-1-d1.

Core Applications in Research and Development

The utility of 1-Bromopentane-1-d1 stems from the fundamental differences between the carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds.

Mechanistic Elucidation

As an alkylating agent, 1-bromopentane is often used in substitution and Grignard reactions.[11] By using the deuterated version, scientists can track the fate of the C1 position through a complex reaction sequence. For example, in a reaction where a competing elimination (E2) pathway might occur, the presence or absence of deuterium in the final products can help determine the reaction mechanism.

Pharmacokinetics and the Kinetic Isotope Effect (KIE)

This is a primary application in drug development.[4] The C-D bond is stronger and broken more slowly by metabolic enzymes (like Cytochrome P450) than a C-H bond.[4] If a drug candidate is metabolized at a pentyl group, replacing a hydrogen with deuterium at the site of metabolism can slow down this process. This can lead to:

  • Increased drug half-life : The drug remains in the body longer.[]

  • Reduced patient dosage : Less frequent administration may be needed.[10]

  • Improved safety profile : Potentially reducing the formation of toxic metabolites.[4]

1-Bromopentane-1-d1 can be used to synthesize such deuterated drug analogues for preclinical metabolic stability testing.

KIE cluster_drug Drug Metabolism Drug_H Drug-CH₂R Non-deuterated Enzyme Metabolic Enzyme (e.g., CYP450) Drug_H->Enzyme C-H bond cleavage (Lower activation energy) Drug_D Drug-CHDR Deuterated Drug_D->Enzyme C-D bond cleavage (Higher activation energy) Metabolite_H Metabolite (Fast) Metabolite_D Metabolite (Slow) Enzyme->Metabolite_H Enzyme->Metabolite_D

Caption: The Kinetic Isotope Effect in drug metabolism.

Quantitative Analysis via Mass Spectrometry

In bioanalytical assays (e.g., LC-MS/MS), a stable isotope-labeled version of the analyte is the gold standard for an internal standard. 1-Bromopentane-1-d1 can be used to synthesize a deuterated version of a target molecule. Because it is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer, allowing for highly accurate quantification.[3]

Experimental Protocol: Synthesis of a Deuterated Grignard Reagent

This protocol describes a representative use of 1-Bromopentane-1-d1 to form a deuterated Grignard reagent, a cornerstone nucleophile in organic synthesis.

Objective: To prepare Pentyl-1-d1-magnesium bromide.

Trustworthiness & Safety: This procedure must be conducted in a fume hood under anhydrous conditions. All glassware must be flame-dried or oven-dried before use. Magnesium turnings are flammable. Diethyl ether is extremely volatile and flammable.

Materials:

  • 1-Bromopentane-1-d1 (1.52 g, 10 mmol)

  • Magnesium turnings (0.27 g, 11 mmol)

  • Anhydrous diethyl ether (20 mL)

  • Iodine crystal (1 small crystal, as initiator)

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser with drying tube (CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the flame-dried three-neck flask with the stir bar, reflux condenser, and dropping funnel. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Initiation: Place the magnesium turnings and the iodine crystal in the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed. This step activates the magnesium surface. Allow to cool.

  • Reagent Preparation: Dissolve 1-Bromopentane-1-d1 in 10 mL of anhydrous diethyl ether and load it into the dropping funnel. Add the remaining 10 mL of ether to the reaction flask.

  • Reaction: Begin stirring the magnesium suspension. Add approximately 1 mL of the 1-Bromopentane-1-d1 solution from the dropping funnel to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle bubbling.

  • Addition: Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting grey/brown solution is the deuterated Grignard reagent.

  • Validation (Optional): The concentration of the Grignard reagent can be determined by titration before use in subsequent synthetic steps.

Causality: The use of anhydrous conditions is critical because Grignard reagents are strong bases and will be quenched by any protic source, such as water. The iodine crystal etches the passivating magnesium oxide layer on the turnings, exposing fresh magnesium to initiate the reaction.

Conclusion

1-Bromopentane-1-d1 (CAS No. 148404-92-6) is more than just a heavier version of its protio-analog. It is a precision tool for the modern chemical and pharmaceutical scientist. Its value lies in the predictable and exploitable consequences of the carbon-deuterium bond, enabling deeper insights into reaction mechanisms, enhancing the metabolic profiles of drug candidates, and ensuring accuracy in quantitative analysis. Understanding its synthesis, characterization, and the principles behind its applications is key to leveraging its full potential in research and development.

References

  • NextSDS. (n.d.). 1-BroMopentane-1-d1 — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromopentane-1-d1. Retrieved from [Link]

  • NileRed. (2016, July 30). Making a Bromoalkane (1-bromopentane). Glasp. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromopentane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentane, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pirali, T., et al. (2024, September 6). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Nature Portfolio. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentane, 1-bromo- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Yu, K. (2018, October 18). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Bromopentane-1-d1

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromopentane-1-d1. It is designed for professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromopentane-1-d1. It is designed for professionals in research and development who utilize isotopic labeling and NMR spectroscopy for structural elucidation and mechanistic studies. This document delves into the theoretical underpinnings and practical aspects of interpreting the NMR spectrum of this selectively deuterated compound, offering field-proven insights into the effects of isotopic substitution on proton resonance signals.

Introduction: The Significance of Isotopic Labeling in NMR Spectroscopy

Isotopic labeling, the selective replacement of an atom with one of its isotopes, is a powerful technique in modern chemistry and drug development.[1] Specifically, the substitution of a proton (¹H) with a deuteron (²H or D) provides a subtle yet informative alteration to a molecule's NMR spectrum. Deuterium, with a nuclear spin (I) of 1, interacts differently with the magnetic field compared to a proton (I = 1/2).[2] This distinction allows researchers to track metabolic pathways, elucidate reaction mechanisms, and assign complex NMR signals with greater confidence.[3]

1-Bromopentane-1-d1 serves as an excellent model system to explore these effects. The introduction of a single deuterium atom at the C1 position dramatically alters the ¹H NMR spectrum in predictable ways, offering a clear illustration of fundamental NMR principles. This guide will dissect these changes, providing a framework for analyzing similarly labeled compounds.

Theoretical Framework: The Impact of Deuterium Substitution on ¹H NMR Spectra

The substitution of a proton with a deuteron at the C1 position of 1-bromopentane has several key consequences for its ¹H NMR spectrum:

  • Signal Disappearance: The signal corresponding to the proton at the C1 position will be absent in the ¹H NMR spectrum. This is because deuterium resonates at a much different frequency than protons and is therefore "silent" in a standard proton NMR experiment.[4]

  • Isotopic Shift: The chemical shifts of the remaining nearby protons, particularly those on the adjacent C2 carbon, may experience a small upfield or downfield shift, known as an isotopic shift. This perturbation arises from the slight difference in the average bond length and vibrational states of a C-D bond compared to a C-H bond.[5]

  • Alteration of Spin-Spin Coupling: The most significant and informative change occurs in the multiplicity of the signal for the protons on the C2 carbon. In unlabeled 1-bromopentane, the two C2 protons are split by the two equivalent C1 protons, resulting in a triplet (according to the n+1 rule, where n=2). In 1-bromopentane-1-d1, the C2 protons are now coupled to one proton and one deuteron on C1. This results in a more complex splitting pattern.

The multiplicity of a signal is governed by the general formula 2nI + 1 , where 'n' is the number of neighboring equivalent nuclei and 'I' is their nuclear spin.[6][7] For the C2 protons coupled to the remaining C1 proton (n=1, I=1/2), the splitting is a doublet (211/2 + 1 = 2). This doublet is then further split by the C1 deuteron (n=1, I=1). This results in each line of the doublet being split into a triplet (211 + 1 = 3). The resulting pattern is a doublet of triplets .

Experimental Protocol for ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate analysis. The following is a standard protocol for the analysis of small organic molecules like 1-bromopentane-1-d1.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of 1-bromopentane-1-d1 into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[8]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds).

    • Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate the signals to determine the relative number of protons giving rise to each peak.

Analysis and Interpretation of the 1-Bromopentane-1-d1 ¹H NMR Spectrum

To fully appreciate the spectrum of the deuterated compound, we first consider the spectrum of unlabeled 1-bromopentane.

Reference Spectrum: ¹H NMR of 1-Bromopentane

The ¹H NMR spectrum of 1-bromopentane exhibits four distinct signals corresponding to the four non-equivalent sets of protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-1 (-CH₂Br)~3.41Triplet (t)2H~6.8
H-2 (-CH₂-)~1.88Quintet (p) or Multiplet (m)2H~7.0
H-3 & H-4 (-CH₂CH₂-)~1.3-1.5Multiplet (m)4H-
H-5 (-CH₃)~0.92Triplet (t)3H~7.3

Table 1: Predicted ¹H NMR data for unlabeled 1-bromopentane. Chemical shifts are based on typical values and may vary slightly depending on the solvent and spectrometer frequency.

Predicted ¹H NMR Spectrum of 1-Bromopentane-1-d1

The introduction of deuterium at the C1 position leads to the following predicted spectral changes:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Predicted Coupling Constants (J, Hz)
H-1 (-CHD Br)Signal Absent-1H-
H-2 (-CH₂-)~1.88Doublet of Triplets (dt)2H³J_HH ≈ 7.0 Hz, ³J_HD ≈ 1.0 Hz
H-3 & H-4 (-CH₂CH₂-)~1.3-1.5Multiplet (m)4H-
H-5 (-CH₃)~0.92Triplet (t)3H~7.3 Hz

Table 2: Predicted ¹H NMR data for 1-bromopentane-1-d1.

Detailed Analysis of Key Signals:

  • H-1 Signal: The triplet observed at ~3.41 ppm in the unlabeled compound is completely absent in the spectrum of 1-bromopentane-1-d1.

  • H-2 Signal: This is the most informative signal. The original quintet (a triplet of triplets with similar coupling constants) is transformed into a doublet of triplets.

    • The larger coupling constant (³J_HH) of approximately 7.0 Hz arises from the coupling between the C2 protons and the remaining proton on C1. This splits the signal into a doublet.

    • Each peak of this doublet is further split into a triplet by the deuterium atom on C1. The coupling constant between a proton and a vicinal deuteron (³J_HD) is significantly smaller than the corresponding proton-proton coupling, typically around 1/6th to 1/7th of the ³J_HH value due to the smaller gyromagnetic ratio of deuterium. We can estimate ³J_HD to be approximately 1.0 Hz.

  • H-3, H-4, and H-5 Signals: These signals are expected to be largely unchanged, as they are distant from the site of deuteration. The multiplet for H-3 and H-4 and the triplet for H-5 will remain, with their characteristic chemical shifts and coupling patterns.

Visualization of Spin-Spin Coupling

The following diagrams illustrate the spin-spin coupling interactions in both unlabeled and deuterated 1-bromopentane.

Caption: Spin-spin coupling in 1-bromopentane.

Caption: Spin-spin coupling in 1-bromopentane-1-d1.

Conclusion

The ¹H NMR spectrum of 1-bromopentane-1-d1 provides a clear and instructive example of the effects of isotopic labeling. The disappearance of the C1 proton signal and the transformation of the C2 proton signal from a quintet to a doublet of triplets are hallmark features that can be rationalized through fundamental NMR principles. This in-depth analysis serves as a valuable reference for researchers and scientists, enabling them to confidently interpret the NMR spectra of other selectively deuterated molecules in their own work. The ability to predict and understand these spectral changes is a critical skill in the structural elucidation of novel compounds and the investigation of complex chemical and biological systems.

References

  • Chemistry Steps. (2025, November 5). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Deuterium NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 14). The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2023, February 7). NMR blog - Labile Protons and J-Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromopentane. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NIST. (n.d.). Pentane, 1-bromo-. Retrieved from [Link]

  • O'Leary, D. J., Allis, D. G., Hudson, B. S., James, S., Morgera, K. B., & Baldwin, J. E. (2008). Vicinal deuterium perturbations on hydrogen NMR chemical shifts in cyclohexanes. Journal of the American Chemical Society, 130(41), 13659–13663. [Link]

  • Nowick, J. (n.d.). Multiplet Guide and Workbook. Retrieved from [Link]

  • YouTube. (2019, January 3). Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020, June 23). Drawing Coupling Trees to Understand Multiple Coupling Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 14). More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

  • Benn, R., & Günther, H. (1983). Modern Pulse Methods in High-Resolution NMR Spectroscopy. Angewandte Chemie International Edition in English, 22(5), 350-380. [Link]

Sources

Exploratory

Mechanistic Elucidation of Alkyl Bromide Fragmentation: A Deep Dive into 1-Bromopentane-1-d1 Mass Spectrometry

Executive Summary In the landscape of modern analytical chemistry and structural biology, the strategic use of deuterated compounds is paramount for elucidating complex reaction mechanisms and metabolic pathways[1]. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern analytical chemistry and structural biology, the strategic use of deuterated compounds is paramount for elucidating complex reaction mechanisms and metabolic pathways[1]. While standard electron ionization mass spectrometry (EI-MS) provides robust spectral fingerprints, it often falls short in revealing the exact atomic origins of specific fragment ions. By employing 1-bromopentane-1-d1 —a specifically labeled isotopologue where a single hydrogen at the α -carbon is replaced by deuterium[2]—researchers can track the fate of the C1 position during high-energy gas-phase dissociations.

This technical guide explores the fundamental fragmentation pathways of 1-bromopentane-1-d1, detailing how isotopic shifts provide causal insights into α -cleavage, cyclic bromonium ion formation, and HX elimination dynamics.

Fundamental Ionization Dynamics & The Halogen Signature

Before analyzing the deuterium shift, one must understand the baseline ionization behavior of bromoalkanes. Bromine possesses two stable isotopes naturally occurring in a nearly 1:1 ratio: 79Br (50.69%) and 81Br (49.31%)[3].

When unlabeled 1-bromopentane ( C5​H11​Br ) is subjected to 70 eV electron ionization, the resulting molecular ion ( [M]∙+ ) manifests as a distinct doublet at m/z 150 and m/z 152 [4].

Introducing a single deuterium atom at the C1 position to form 1-bromopentane-1-d1 ( C5​H10​DBr ) increases the molecular mass by 1 Da[2]. Consequently, the molecular ion doublet shifts to m/z 151 and m/z 153 . This initial isotopic signature confirms the integrity of the precursor ion before fragmentation begins.

Mechanistic Pathways Elucidated by Deuterium Tracking

The true analytical power of 1-bromopentane-1-d1 lies in its fragmentation. Because the deuterium label is localized exclusively at the C1 position, any fragment ion that retains the C1 carbon will exhibit a +1 Da mass shift compared to the unlabeled standard.

A. Direct α -Cleavage (Loss of Bromine Radical)

The C–Br bond is relatively weak, making its homolytic cleavage a primary fragmentation route[5].

  • Unlabeled: Loss of Br∙ yields the pentyl cation ( C5​H11+​ ) at m/z 71 [6].

  • Deuterated: In 1-bromopentane-1-d1, the loss of Br∙ yields the deuterated pentyl cation ( C5​H10​D+ ). Because the C1 carbon is part of the alkyl chain, the deuterium is retained, shifting the peak to m/z 72 .

B. HX Elimination Dynamics (The Isotope Effect)

Alkyl halides frequently undergo the elimination of a hydrogen halide (HX) to form an alkene radical cation. The mechanism can proceed via a 1,2-elimination (involving the α and β carbons) or a 1,3/1,4-elimination (involving distal hydrogens). The d1-label acts as a mechanistic probe here:

  • If the molecule loses DBr (an elimination strictly involving the C1 deuterium), the resulting fragment is [C5​H10​]∙+ at m/z 70 .

  • If the molecule loses HBr (an elimination involving a hydrogen from C2, C3, or C4), the deuterium remains on the alkyl chain, yielding [C5​H9​D]∙+ at m/z 71 . By quantifying the ratio of m/z 70 to m/z 71, researchers can directly determine the dominant transition state geometry of the elimination reaction.

C. Alkyl Chain Fragmentation

Further C-C bond scissions produce smaller alkyl cations. The base peak (100% relative abundance) in the EI-MS of 1-bromopentane is typically the propyl cation ( C3​H7+​ ) at m/z 43 [7]. Because this propyl fragment predominantly originates from the terminal end of the alkyl chain (C3-C4-C5), it does not contain the C1 carbon. Therefore, in the spectrum of 1-bromopentane-1-d1, this base peak remains unshifted at m/z 43 .

Fragmentation M_ion Molecular Ion [M]•+ m/z 151 / 153 (C5H10DBr) Loss_Br Loss of Br• α-Cleavage M_ion->Loss_Br Loss_HBr Loss of HBr (1,x-Elimination) M_ion->Loss_HBr Loss_DBr Loss of DBr (1,2-Elimination) M_ion->Loss_DBr Alkyl_Cleav C-C Bond Scission Terminal Cleavage M_ion->Alkyl_Cleav Ion_72 Pentyl-d1 Cation m/z 72 [C5H10D]+ Loss_Br->Ion_72 Ion_71 Alkene Radical Cation m/z 71 [C5H9D]•+ Loss_HBr->Ion_71 Ion_70 Alkene Radical Cation m/z 70 [C5H10]•+ Loss_DBr->Ion_70 Ion_43 Propyl Cation m/z 43 [C3H7]+ (Unlabeled) Alkyl_Cleav->Ion_43

Primary EI-MS fragmentation pathways of 1-bromopentane-1-d1 highlighting deuterium retention.

Quantitative Data Summary

The following table summarizes the causal shifts in the mass-to-charge (m/z) ratios between the unlabeled and deuterated variants, providing a quick-reference diagnostic tool for spectral interpretation.

Fragment IdentityUnlabeled 1-Bromopentane (m/z)1-Bromopentane-1-d1 (m/z)Mechanistic Rationale for Shift
Molecular Ion ( [M]∙+ ) 150 / 152151 / 153Addition of single deuterium (+1 Da).
Loss of Br∙ 7172C1 is retained in the pentyl cation.
Loss of HBr / DBr 7070 & 71Competition between losing the C1-Deuterium (70) vs distal Hydrogen (71).
Propyl Cation ( [C3​H7​]+ ) 4343Fragment originates from C3-C4-C5; C1 is lost.
Ethyl Cation ( [C2​H5​]+ ) 2929Fragment originates from C4-C5; C1 is lost.

Self-Validating Experimental Protocol

To ensure scientific integrity and eliminate false positives caused by natural 13C isotopic contributions[5], the following self-validating GC-EI-MS protocol must be strictly adhered to.

Step 1: Baseline Calibration (Unlabeled Control)
  • Preparation: Prepare a 10 ppm solution of standard (unlabeled) 1-bromopentane in a high-purity volatile solvent (e.g., dichloromethane).

  • Injection: Inject 1 µL into the GC-MS.

  • Ionization: Utilize a standard 70 eV electron ionization source. Causality: 70 eV is the universally accepted standard because it imparts a consistent internal energy to the molecular ion, ensuring the fragmentation pattern matches established NIST library benchmarks[4].

  • Validation: Record the exact ratio of m/z 71 to m/z 72. In the unlabeled compound, the m/z 72 peak should be approximately 5.5% the height of m/z 71, arising purely from the natural ~1.1% abundance of 13C across the five carbon atoms.

Step 2: Isotopic Analysis (1-Bromopentane-1-d1)
  • Preparation: Prepare a 10 ppm solution of 1-bromopentane-1-d1.

  • Execution: Run the sample using the exact GC thermal gradient and MS parameters established in Step 1.

  • Spectral Deconvolution: Analyze the m/z 71 / 72 cluster. The m/z 72 peak will now be the dominant ion in this cluster (representing [C5​H10​D]+ ). Subtract the baseline 13C contribution calculated in Step 1 to determine the absolute isotopic purity and fragmentation yield of the deuterated species.

Workflow Prep Sample Prep Baseline & d1 Variant GC Gas Chromatography Thermal Separation Prep->GC EI Electron Ionization 70 eV Standardized GC->EI Analyzer Mass Analyzer Quadrupole / TOF EI->Analyzer Data Data Interpretation 13C Deconvolution Analyzer->Data

Self-validating GC-EI-MS experimental workflow for analyzing deuterated alkyl bromides.

Conclusion

The utilization of 1-bromopentane-1-d1 in mass spectrometry transcends simple identification; it is a structural probe that unmasks the hidden kinetics of gas-phase ion chemistry. By tracking the +1 Da shift through the fragmentation cascade, researchers can definitively map α -cleavages, differentiate elimination transition states, and validate computational models of molecular dissociation.

References

  • Pentane, 1-bromo- - the NIST WebBook National Institute of Standards and Technology (NIST)[Link]

  • 1-Bromopentane-1-d1 | C5H11Br | CID 87196136 PubChem (National Institutes of Health)[Link]

  • mass spectrum & fragmentation of 1-bromobutane YouTube (Chem Help ASAP)[Link]

  • Organic Spectrometry - Chapter 5 University of California, Santa Barbara (UCSB)[Link]

  • Mass spectrum of 1-bromopropane fragmentation pattern Doc Brown's Advanced Organic Chemistry[Link]

Sources

Foundational

Commercial Sourcing and Mechanistic Utility of 1-Bromopentane-1-d1 in Physical Organic Chemistry

Executive Summary Deuterium labeling is a foundational technique in modern physical organic chemistry, metabolic stability studies, and pharmaceutical development. While fully deuterated alkyl chains are common, selectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Deuterium labeling is a foundational technique in modern physical organic chemistry, metabolic stability studies, and pharmaceutical development. While fully deuterated alkyl chains are common, selectively labeled monolabeled primary alkyl halides like 1-Bromopentane-1-d1 offer unparalleled precision. By placing a single deuterium atom exclusively at the reactive C1 position, researchers create a highly specific probe for measuring secondary Kinetic Isotope Effects (KIEs) and tracking stereochemical inversion during nucleophilic substitution without introducing the confounding steric or mass effects inherent to a fully deuterated pentyl chain.

As a Senior Application Scientist, I have structured this guide to bridge the gap between commercial procurement and bench-level execution, ensuring that your experimental design is both rigorously sourced and mechanistically sound.

Chemical Identity & Specifications

To ensure reproducibility in kinetic assays, the isotopic purity of the starting material is non-negotiable. Reagents must meet strict atom % D thresholds to prevent statistical dilution of the kinetic data.

  • IUPAC Name: 1-bromo-1-deuteriopentane[1]

  • CAS Registry Number: 148404-92-6[2]

  • Molecular Formula: C5H10DBr[2]

  • Molecular Weight: 152.05 g/mol [1]

  • Critical Specification: >98 atom % D. Any residual unlabeled 1-bromopentane (CAS 110-53-2) will act as a competitive substrate, skewing kH​/kD​ ratio calculations[2].

Commercial Sourcing Landscape

Procuring isotopically pure 1-Bromopentane-1-d1 requires navigating specialized stable isotope suppliers. Below is a consolidated matrix of verified commercial vendors, their product codes, and standard specifications.

SupplierProduct CodePurity SpecificationStandard Pack Sizes
LGC Standards (CDN Isotopes) CDN-D-693298 atom % D, >98% Chemical0.05 g, 0.1 g[2]
Toronto Research Chemicals (TRC) TRC-B686251High Isotopic Purity1 mg (Customizable)
Kanto Chemical 49148-5698 atom % D100 mg[3]

Mechanistic Utility: Stereochemistry and Kinetic Isotope Effects

The strategic placement of a single deuterium atom at the C1 position transforms an otherwise achiral primary carbon into a prochiral center. If synthesized or resolved into an enantiopure form (e.g., (R)-1-bromo-1-deuteriopentane), it becomes an absolute reporter for reaction mechanisms.

Causality in Experimental Design: When subjected to a nucleophile, an SN​2 mechanism dictates a strict back-side attack. Because the deuterium atom establishes stereochemical priority (D > H), the successful displacement of the bromide leaving group results in a definitive inversion of configuration (e.g., (R) to (S))[4]. If the reaction proceeds via an SN​1 pathway, racemization will occur. Thus, 1-Bromopentane-1-d1 acts as a binary switch to validate the mechanistic pathway.

SN2_Mechanism N1 Nucleophile (e.g., N3⁻) N3 Pentacoordinate Transition State N1->N3 Back-side Attack N2 (R)-1-Bromopentane-1-d1 (Electrophile) N2->N3 C-Br Lengthening N4 (S)-Inverted Product (e.g., 1-Azidopentane-1-d1) N3->N4 Stereochemical Inversion N5 Leaving Group (Br⁻) N3->N5 Bond Cleavage

Diagram 1: S_N2 pathway of 1-Bromopentane-1-d1 demonstrating stereochemical inversion.

Experimental Workflow: SN​2 Nucleophilic Substitution

The following protocol details the synthesis of 1-azidopentane-1-d1 via SN​2 substitution, designed as a self-validating system to ensure mechanistic fidelity.

Step 1: Reagent Preparation & Desiccation

  • Action: Dissolve 1.0 eq of 1-Bromopentane-1-d1 in anhydrous Dimethylformamide (DMF) under an argon atmosphere.

  • Causality: DMF is a polar aprotic solvent that aggressively solvates cations (Na+) while leaving the azide anion naked and highly nucleophilic. Anhydrous conditions are critical; trace water acts as a competing nucleophile, leading to solvolysis and the formation of 1-pentanol-1-d1.

Step 2: Nucleophilic Attack

  • Action: Add 1.5 eq of Sodium Azide ( NaN3​ ) and stir at 60 °C for 12 hours.

  • Causality: The 60 °C thermal input overcomes the activation energy barrier for the SN​2 transition state. Strictly maintaining the temperature below 80 °C prevents the competing E2 elimination pathway, which would yield unwanted 1-pentene-1-d1.

  • In-Process Validation: Monitor via TLC (Hexanes). The disappearance of the alkyl bromide spot ( Rf​≈0.8 ) confirms reaction completion.

Step 3: Quench and Biphasic Extraction

  • Action: Quench the reaction with cold distilled water and extract three times with diethyl ether. Wash the combined organic layers with brine.

  • Causality: The aqueous quench forces the highly lipophilic 1-azidopentane-1-d1 into the ether layer, while the brine wash effectively scrubs residual DMF and unreacted NaN3​ into the aqueous waste.

Step 4: Isolation

  • Action: Dry over anhydrous MgSO4​ , filter, and carefully concentrate under reduced pressure (avoiding high vacuum due to the volatility of pentyl azides).

Quality Control & Self-Validation Protocols

To ensure the isotopic label has not scrambled during the reaction and that the commercial starting material meets specifications, a rigorous QC workflow must be executed.

QC_Validation S1 Isotopic Reagent 1-Bromopentane-1-d1 S2 1H NMR (C1 Proton = 1H) S1->S2 S3 2H NMR (Deuterium Signal) S1->S3 S4 GC-MS (m/z 151/153) S1->S4 S5 Validated Purity >98 atom % D S2->S5 Integration Check S3->S5 Position Verification S4->S5 Mass Shift (+1 Da)

Diagram 2: Analytical Quality Control workflow for isotopic purity validation.

Self-Validation Metrics:

  • 1 H NMR Spectroscopy: In unlabeled 1-bromopentane, the C1 protons appear as a triplet at ~3.4 ppm integrating to 2H. In >98% pure 1-Bromopentane-1-d1, this signal must integrate to exactly 1H and will appear as a triplet of triplets due to geminal coupling with the deuterium atom ( JH−D​≈2 Hz).

  • GC-MS Analysis: The molecular ion must show a +1 Da shift. Unlabeled 1-bromopentane exhibits an isotopic cluster at m/z 150 and 152 (1:1 ratio due to 79Br and 81Br ). The labeled compound must exclusively show m/z 151 and 153. The absence of m/z 150 validates the >98 atom % D specification[2].

References

  • PubChem, "1-Bromopentane-1-d1 | C5H11Br | CID 87196136", National Institutes of Health (NIH).
  • LGC Standards, "1-Bromopentane-1-d1 | CAS 148404-92-6", LGC Standards (CDN Isotopes).
  • ChemBuyersGuide, "Toronto Research Chemicals (Page 27)", ChemBuyersGuide.com, Inc.
  • Kanto Chemical, "Detailed information - 1-Bromopentane-1-d1", Kanto Co. Ltd.
  • Chegg, "Stereochemistry of 1-bromo-1-deuteriopentane in SN2 Reactions", Chegg.com.

Sources

Exploratory

Advanced Technical Guide: Safety, Handling, and Mechanistic Application of 1-Bromopentane-1-d1

Executive Summary 1-Bromopentane-1-d1 is a specialized, isotopically labeled halogenated hydrocarbon utilized extensively in advanced organic synthesis and mechanistic elucidation. By substituting protium with deuterium...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromopentane-1-d1 is a specialized, isotopically labeled halogenated hydrocarbon utilized extensively in advanced organic synthesis and mechanistic elucidation. By substituting protium with deuterium at the electrophilic C1 position, researchers can leverage the Kinetic Isotope Effect (KIE) to probe rate-determining steps in nucleophilic substitution (SN2) reactions[1]. While highly valuable for research, the compound presents significant flammability, environmental, and toxicity hazards[2]. This whitepaper synthesizes the physicochemical properties, toxicological causality, and self-validating protocols required for the safe and effective handling of 1-Bromopentane-1-d1.

Physicochemical & Isotopic Profile

Understanding the physical properties of 1-Bromopentane-1-d1 is the foundational step in risk mitigation. The presence of the heavy isotope slightly alters its molecular weight compared to its non-deuterated counterpart, while its macroscopic hazard profile remains identical.

Table 1: Quantitative Physicochemical Data
PropertyValueSource
Chemical Name 1-Bromopentane-1-d1[3]
CAS Number 148404-92-6[3]
Molecular Formula C5H10DBr[3]
Molecular Weight 152.05 g/mol [3]
Boiling Point 127 °C – 130 °C[4]
Flash Point 31 °C (87.8 °F) - Flammable Category 3[2]
Specific Gravity / Density 1.218 g/mL at 25 °C[5]

Hazard Profile & Toxicological Causality

The safety protocols for 1-Bromopentane-1-d1 are dictated by two core chemical behaviors: its high volatility and its electrophilicity.

  • Vapor Dynamics and Flammability: With a flash point of 31 °C, 1-Bromopentane-1-d1 readily generates sufficient vapor to form explosive mixtures with air at standard laboratory temperatures[2]. Causality: Because its vapor density is significantly heavier than air (>1), vapors do not easily dissipate; instead, they travel across benchtops and accumulate in low-lying areas or sinks. This creates a severe risk of remote ignition flashbacks if the vapor trail reaches a static discharge or heat source[5].

  • Electrophilic Toxicity: The compound is classified as causing serious eye irritation, skin irritation, and respiratory tract toxicity[2]. Causality: The highly electronegative bromine atom withdraws electron density from the C1 carbon, creating a potent electrophilic center. Upon contact with biological tissues, this electrophile rapidly alkylates nucleophilic functional groups (such as amines and thiols) on cellular proteins. This irreversible covalent modification triggers acute inflammatory responses and cellular damage.

Engineering Controls & Personal Protective Equipment (PPE)

To break the chain of exposure, a self-validating system of engineering controls and PPE must be strictly enforced.

  • Ventilation: All operations—including dispensing, reaction setup, and quenching—must be conducted within a certified, spark-proof chemical fume hood to prevent the accumulation of explosive vapors and protect against inhalation[2].

  • Glove Permeation Causality: Standard latex or thin nitrile gloves provide a dangerous false sense of security. Halogenated hydrocarbons act as non-polar solvents that rapidly swell and permeate standard elastomers. For prolonged handling or potential immersion, Viton or Butyl rubber gloves (minimum 4/8 mil thickness) are strictly required due to their high chemical resistance to brominated alkanes[6]. Nitrile gloves (5 mil) may only be used for incidental splash protection and must be immediately removed and discarded using proper technique if contaminated[6].

Step-by-Step Methodologies

Protocol 1: Air-Free Dispensing and Isotopic Preservation

The C1-D bond must be protected from environmental moisture to prevent solvolysis, which degrades the isotopic purity of the reagent.

  • Preparation: Purge a Schlenk flask and all transfer syringes with ultra-high purity Argon or Nitrogen for 15 minutes to eliminate atmospheric moisture.

  • Grounding: Ensure the receiving vessel and the source container are electrically grounded/bonded to prevent static build-up, a critical step given the 31 °C flash point[2].

  • Transfer: Using a gas-tight syringe equipped with a non-coring needle, withdraw the required volume of 1-Bromopentane-1-d1.

  • Delivery: Inject the reagent dropwise into the reaction mixture under continuous inert gas flow.

  • Validation: Monitor the reaction temperature continuously. An unexpected exotherm indicates rapid, uncontrolled alkylation or moisture contamination.

Protocol 2: Emergency Spill Quenching and Containment

In the event of a spill, immediate suppression of vapor pressure is the primary objective.

  • Isolation: Immediately extinguish all open flames, turn off hot plates, and evacuate non-essential personnel from the immediate area[5].

  • PPE Verification: Don a NIOSH-approved organic vapor respirator and Viton gloves before approaching the spill zone[6].

  • Containment (No Paper Towels): Cover the spill entirely with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand[5]. Causality: Using paper towels increases the surface area of the flammable liquid, creating a severe fire and explosion hazard in the waste bin. Vermiculite physically absorbs the liquid and suppresses vapor emission.

  • Collection: Use non-sparking tools (e.g., polypropylene scoops) to transfer the saturated absorbent into a dedicated, sealable hazardous waste container[2].

  • Decontamination: Wash the spill surface with a mild detergent and water to remove residual traces, ensuring the area is fully ventilated before resuming work.

Visualizations

ReactionPathway A 1-Bromopentane-1-d1 (Electrophilic C1) B Target Nucleophile (e.g., Amine/Thiol) A->B Controlled Conditions C Moisture / H2O (Environmental) A->C Exposure D Desired Alkylation (Preserved C1-D) B->D SN2 Mechanism E Hydrolysis Degradation (Loss of Purity) C->E Solvolysis

Mechanistic pathway of 1-Bromopentane-1-d1 alkylation vs. solvolytic degradation.

SpillResponse S1 Spill Detected (Flammable) S2 Eliminate Ignition & Evacuate S1->S2 S3 Don Viton Gloves & Respirator S2->S3 S4 Absorb with Vermiculite S3->S4 S5 Transfer to Hazard Waste S4->S5

Step-by-step emergency workflow for 1-Bromopentane-1-d1 spill containment.

References

  • SD Fine-Chem. 1-BROMOPENTANE Safety Data Sheet.

  • [5] ChemicalBook. 1-Bromopentane - Safety Data Sheet.

  • [3] PubChem (National Institutes of Health). 1-Bromopentane-1-d1 | C5H11Br | CID 87196136.

  • [1] Guidechem. C5H11BR ISOMER Products Directory.

  • [2] Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Bromopentane.

  • [4] Muby Chemicals. N Pentyl Bromide or Amyl bromide or 1-bromopentane Manufacturers.

  • [6] LGC Standards. Safety Data Sheet - Version 5.0.

Sources

Protocols & Analytical Methods

Method

use of 1-Bromopentane-1-d1 in kinetic isotope effect studies

Application Note: Probing Reaction Mechanisms Using 1-Bromopentane-1-d1 via Secondary α-Deuterium Kinetic Isotope Effects Introduction & Mechanistic Rationale In physical organic chemistry and drug development, understan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Probing Reaction Mechanisms Using 1-Bromopentane-1-d1 via Secondary α-Deuterium Kinetic Isotope Effects

Introduction & Mechanistic Rationale

In physical organic chemistry and drug development, understanding the precise transition state (TS) of a reaction or metabolic pathway is critical for optimizing synthetic yields and pharmacokinetic profiles[1]. 1-Bromopentane-1-d1 is a primary alkyl halide featuring a single deuterium atom at the α-carbon (C1). Because primary alkyl halides predominantly undergo bimolecular nucleophilic substitution (S_N2), this specific isotopic labeling allows researchers to isolate and measure secondary α-deuterium kinetic isotope effects (α-KIEs) without the confounding hyperconjugative variables introduced by β-deuterated or perdeuterated analogs[2].

The Causality of the Secondary α-KIE: Unlike primary KIEs, where a C–H or C–D bond is broken in the rate-determining step, secondary KIEs occur when the isotopic bond remains intact but undergoes a change in hybridization[1].

  • In S_N2 Reactions: The α-carbon transitions from an sp³ tetrahedral ground state to an sp²-like trigonal bipyramidal transition state. The incoming nucleophile and departing bromide ion increase steric crowding around the α-C–H/D bonds. This crowding stiffens the out-of-plane bending vibrations, increasing the force constant and the zero-point energy (ZPE) in the transition state. Consequently, S_N2 reactions typically exhibit an inverse or negligible secondary α-KIE ( kH​/kD​≈0.95−1.05 )[2][3].

  • In S_N1 Reactions: The departure of the bromide leaving group forms a planar sp² carbocation intermediate. The out-of-plane bending modes are loosened, and hyperconjugation lowers the C–H bond order. This decreases the ZPE in the transition state, resulting in a normal secondary α-KIE ( kH​/kD​≈1.15 per deuterium)[1].

By measuring the exact kH​/kD​ ratio using 1-Bromopentane-1-d1, researchers can map the symmetry, tightness, and exact trajectory of the transition state[3].

Mechanistic Pathways Visualization

Mechanistic_Pathways Substrate 1-Bromopentane-1-d1 (sp³ hybridized α-carbon) SN2 SN2 Pathway (Concerted) Substrate->SN2 Strong Nucleophile SN1 SN1 Pathway (Stepwise) Substrate->SN1 Weak Nucleophile TS_SN2 sp²-like Transition State Increased steric crowding Stiffer bending modes SN2->TS_SN2 TS_SN1 Carbocation Intermediate Hyperconjugation Looser bending modes SN1->TS_SN1 KIE_SN2 Inverse or ~1.0 α-KIE (kH/kD ≈ 0.95 - 1.05) TS_SN2->KIE_SN2 KIE_SN1 Normal α-KIE (kH/kD ≈ 1.15) TS_SN1->KIE_SN1

Mechanistic divergence of 1-Bromopentane-1-d1 KIEs based on transition state hybridization.

Diagnostic KIE Values

The following table summarizes the quantitative diagnostic thresholds used to interpret secondary α-KIE data derived from 1-Bromopentane-1-d1 kinetic runs.

Reaction MechanismTransition State GeometryExpected α-KIE ( kH​/kD​ )Mechanistic Rationale
S_N2 (Tight) Trigonal Bipyramidal (sp²-like)0.95 – 0.99 (Inverse)Strong nucleophile/leaving group proximity stiffens out-of-plane C–H/D bending modes, increasing TS ZPE[2][3].
S_N2 (Loose) Trigonal Bipyramidal (sp²-like)1.00 – 1.05 (Negligible)Greater nucleophile-leaving group distance reduces steric crowding; bending modes are relatively unperturbed[3].
S_N1 Planar Carbocation (sp²)~1.15 (Normal)Loss of leaving group loosens bending modes; hyperconjugation lowers C–H/D bond order, decreasing TS ZPE[1].

Experimental Protocol: Competitive KIE Determination via GC-MS

To achieve the highest precision, a competitive kinetic methodology is recommended. By reacting an equimolar mixture of unlabeled 1-bromopentane and 1-bromopentane-1-d1 in the same flask, systematic errors related to temperature fluctuations and bulk solvent effects are entirely eliminated.

Materials & Reagents
  • 1-Bromopentane (Analytical Standard)

  • 1-Bromopentane-1-d1 (Isotopic Purity >98 atom % D)

  • Nucleophile: Sodium thiophenoxide (NaSPh) or Tetrabutylammonium cyanide (TBACN)[4]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

  • Internal Standard: n-Decane (for absolute conversion tracking)

  • Quenching Solution: 0.1 M HCl in cold Methanol

Step-by-Step Methodology

Step 1: Substrate Preparation & Baseline Validation (Self-Validating Step)

  • Prepare a 0.2 M stock solution containing exactly equimolar amounts of 1-bromopentane and 1-bromopentane-1-d1 in anhydrous THF. Add 0.05 M of n-decane as an internal standard.

  • Crucial Causality: Do not rely on volumetric or gravimetric mixing to define your initial isotopic ratio ( R0​ ). Take a 100 µL aliquot of this unreacted mixture, dilute it, and analyze it via GC-MS (Selected Ion Monitoring mode). The empirically measured ratio of the molecular ions (or primary fragments) establishes the true R0​ , neutralizing any differential volatility or pipetting errors.

Step 2: Kinetic Initiation

  • Transfer 10.0 mL of the substrate stock solution to a reaction flask submerged in a highly regulated thermostated bath set to 20.0 °C (± 0.1 °C). Note: KIEs are strictly temperature-dependent; thermal stability is non-negotiable[2].

  • Initiate the reaction by injecting a slight deficit of the nucleophile (e.g., 0.1 M NaSPh in THF) to ensure the reaction cannot proceed past 50% conversion. Start the timer.

Step 3: Aliquot Sampling & Quenching

  • Withdraw 500 µL aliquots at predefined intervals (e.g., 5, 10, 15, 20, and 30 minutes).

  • Immediately inject each aliquot into 1.0 mL of the cold quenching solution (0.1 M HCl in MeOH).

  • Crucial Causality: The acid instantly protonates the thiophenoxide nucleophile, rendering it inactive and freezing the kinetic state of the S_N2 reaction at that exact second.

Step 4: Instrumental Analysis (GC-MS SIM)

  • Analyze the quenched organic layers using GC-MS.

  • Configure the mass spectrometer to Selected Ion Monitoring (SIM) mode. Monitor the specific fragment ions for the unlabeled substrate (e.g., m/z 71 for the [C5​H11​]+ cation) and the deuterated substrate ( m/z 72 for [C5​H10​D]+ ).

  • Integrate the peak areas to determine the ratio of unreacted substrates ( Rt​ ) at each time point. Use the n-decane peak to calculate the fractional conversion ( F ) of the total substrate pool.

Protocol_Workflow Prep 1. Substrate Prep Equimolar H/D Mixing React 2. Kinetic Run Thermostated Rxn Prep->React Quench 3. Aliquot Quench Stop at 10-50% Conv. React->Quench Analyze 4. GC-MS Analysis SIM Mode (m/z) Quench->Analyze Compute 5. Data Processing Calculate kH/kD Analyze->Compute

Five-step competitive kinetic workflow for determining secondary α-deuterium KIEs via GC-MS.

Data Processing & Validation

Because the reaction is run competitively in a single pot, the kinetic isotope effect is calculated using the fractional conversion equation:

KIE=kD​kH​​=ln[(1−F)×R0​Rt​​]ln(1−F)​

Where:

  • F = Fractional conversion of the total substrate (determined via the internal standard).

  • R0​ = Initial ratio of unlabeled to deuterated substrate (empirically measured at t=0 ).

  • Rt​ = Ratio of unlabeled to deuterated substrate at time t .

Validation Check: Plot ln(Rt​/R0​) against ln(1−F) . A highly linear plot ( R2>0.99 ) confirms that the reaction is proceeding via a single, unbroken mechanistic pathway without side reactions (such as E2 elimination) skewing the isotopic ratios[2][5].

References

  • Canadian Science Publishing. "Secondary Kinetic Isotope Effects in Bimolecular Nucleophilic Substitutions. VI. Effect of α and β Deuteration of Alkyl Halide." Available at:[Link]

  • Journal of the American Chemical Society (ACS). "Using Secondary α Deuterium Kinetic Isotope Effects To Determine the Symmetry of SN2 Transition States." Available at:[Link]

  • MDPI. "Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence." Available at:[Link]

  • ResearchGate. "Isotope effects in nucleophilic substitution reactions X. The effect of changing the nucleophilic atom on ion-pairing in an SN2 reaction." Available at:[Link]

Sources

Application

Application Note: Quantitative Analysis of Volatile Brominated Compounds using 1-Bromopentane-d11 as an Internal Standard in GC-MS

Introduction: The Imperative for Precision in Quantitative GC-MS For researchers and professionals in drug development and analytical sciences, achieving accurate, precise, and reproducible quantification of volatile org...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precision in Quantitative GC-MS

For researchers and professionals in drug development and analytical sciences, achieving accurate, precise, and reproducible quantification of volatile organic compounds is a persistent challenge. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, yet it is susceptible to variations that can compromise data integrity. These variations arise from multiple sources, including sample preparation inconsistencies, minor fluctuations in injection volume, and matrix-induced signal suppression or enhancement.[1]

To overcome these obstacles, the internal standard (IS) method is employed. An ideal internal standard is a compound added at a constant, known concentration to all samples, standards, and blanks at the outset of the analytical workflow.[1] By normalizing the analyte's response to the internal standard's response, the method effectively cancels out most analytical variability.[2][3] Among available options, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are recognized as the "gold standard."[1]

This application note provides a comprehensive guide to the theory and practice of using 1-Bromopentane-d11 (CAS No. 126840-21-9) as a high-fidelity internal standard for the quantitative analysis of 1-bromopentane and other related volatile halogenated hydrocarbons by GC-MS.

The Principle of Stable Isotope Dilution (SID)

The superiority of a deuterated internal standard like 1-Bromopentane-d11 lies in its near-perfect chemical and physical resemblance to its non-labeled counterpart (the analyte).[4] It co-elutes chromatographically and exhibits almost identical behavior during sample extraction, derivatization, and injection.[4][5] However, due to the mass difference from its deuterium atoms, it is easily distinguished by the mass spectrometer.

This approach, known as Stable Isotope Dilution (SID), corrects for analyte loss at any stage of the process. Because the analyte and the SIL-IS are lost in the same proportion, their peak area ratio remains constant. This ratio is then used for quantification, providing a highly accurate measurement that is independent of sample recovery.[6][7]

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Quantification A Sample containing Analyte (A) B Spike with known amount of Internal Standard (IS-d11) A->B C Extraction / Cleanup (Potential for sample loss) B->C D Final Extract Ratio of A / IS-d11 is constant C->D E Injection D->E Inject constant ratio F GC Separation (Analyte and IS-d11 co-elute) E->F G MS Detection (Separate signals by mass) F->G H Measure Peak Areas (Area_A, Area_IS) I Calculate Area Ratio (Area_A / Area_IS) H->I J Determine Concentration from Calibration Curve I->J

Figure 1: The Stable Isotope Dilution Workflow. The ratio of analyte to internal standard remains constant throughout preparation, correcting for variations.

Physicochemical & Spectrometric Properties: 1-Bromopentane vs. 1-Bromopentane-d11

The efficacy of 1-Bromopentane-d11 as an internal standard is rooted in its mass spectrometric distinction from the native analyte. Bromine's unique isotopic signature (⁷⁹Br and ⁸¹Br in ~1:1 abundance) results in a characteristic M⁺ and M+2 doublet in the mass spectrum, simplifying identification.[8][9] The deuterated standard exhibits the same pattern, but shifted by 11 mass units.

Property1-Bromopentane (Analyte)1-Bromopentane-d11 (Internal Standard)Rationale for Use
Chemical Formula C₅H₁₁BrC₅D₁₁Br[10]Identical chemical structure ensures similar behavior during extraction and chromatography.
Molecular Weight ~151.05 g/mol [11]~162.11 g/mol [10]Mass difference allows for clear separation and detection by the mass spectrometer.
CAS Number 110-53-2[12]126840-21-9[10]Unique identifiers for sourcing and documentation.
Molecular Ion (M⁺) m/z 150 (C₅H₁₁⁷⁹Br)m/z 161 (C₅D₁₁⁷⁹Br)Primary ions for quantification in Selected Ion Monitoring (SIM) mode.
Isotopic Ion (M+2) m/z 152 (C₅H₁₁⁸¹Br)m/z 163 (C₅D₁₁⁸¹Br)Confirmatory ion, characteristic of bromine-containing compounds.
Key Fragment Ion m/z 71 ([C₅H₁₁]⁺)m/z 82 ([C₅D₁₁]⁺)A stable, abundant fragment useful as a quantifier or qualifier ion.

Experimental Protocol: A Self-Validating System

This protocol is designed not only for routine analysis but also incorporates the principles of method validation to ensure trustworthiness and scientific integrity.

Materials and Reagents
  • Analyte Standard: 1-Bromopentane (≥99% purity)

  • Internal Standard: 1-Bromopentane-d11 (isotopic purity ≥98%)

  • Solvent: Hexane or Ethyl Acetate (GC or HPLC grade)

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined caps.

Preparation of Standards and Samples
  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh ~10 mg of 1-Bromopentane-d11.

    • Dissolve in the chosen solvent in a 10 mL volumetric flask to create a stock solution of approximately 1 mg/mL.

  • Internal Standard Working Solution (IS Working):

    • Dilute the IS Stock to a final concentration of 10 µg/mL. This working solution will be used to spike all standards, samples, and blanks.

  • Analyte Stock Solution (Analyte Stock):

    • Prepare a 1 mg/mL stock solution of 1-Bromopentane in the same manner as the IS Stock.

  • Calibration Standards:

    • Perform serial dilutions of the Analyte Stock to prepare a series of at least five calibration standards with concentrations spanning the expected range of the samples (e.g., 0.1, 0.5, 2.5, 10, and 25 µg/mL).

    • To a 1 mL aliquot of each calibration standard, add a fixed volume (e.g., 100 µL) of the IS Working Solution (10 µg/mL) . This ensures a constant IS concentration across the calibration curve.

  • Sample Preparation:

    • To a 1 mL aliquot of each unknown sample, add the same fixed volume (e.g., 100 µL) of the IS Working Solution (10 µg/mL) .

    • Vortex briefly to ensure homogeneity.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use. An inert flow path is crucial for analyzing active compounds.[13]

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatography.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and stability.
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-bleed column suitable for a wide range of volatile compounds.[13][14]
Injection Volume 1 µLStandard volume for capillary GC.
Inlet Temperature 250 °CEnsures rapid volatilization of the analytes.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.[15]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40 °C (hold 2 min), ramp to 200 °C @ 15 °C/minProvides good separation of volatile components.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization technique creating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity by monitoring only the ions of interest.[2][4][15]
Selected Ion Monitoring (SIM) Parameters
AnalyteQuantifier Ion (m/z)Qualifier Ion (m/z)
1-Bromopentane 15071 or 152
1-Bromopentane-d11 (IS) 16182 or 163
Data Analysis Workflow

Figure 2: Data analysis workflow for internal standard quantification.

Method Validation Protocol

To ensure the method is accurate and reliable, a validation protocol must be followed.[16]

Validation ParameterProtocolAcceptance Criteria
Linearity & Range Analyze the five calibration standards in triplicate. Plot the analyte/IS peak area ratio against the analyte concentration. Perform a linear regression.[5]Coefficient of determination (R²) ≥ 0.995.[5][17]
Accuracy Prepare and analyze Quality Control (QC) samples at three concentrations (low, medium, high) against a fresh calibration curve. Calculate the percent recovery.Mean recovery should be within 85-115% of the nominal value (80-120% at the LLOQ).[1][5]
Precision Repeatability (Intra-day): Analyze five replicates of each QC level on the same day.[5] Intermediate Precision (Inter-day): Analyze five replicates of each QC level on three different days.[5]Relative Standard Deviation (RSD) should be ≤ 15% (≤ 20% at the LLOQ).[1][5][17]
Specificity Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and the internal standard.No significant response (>20% of LLOQ) should be observed at the retention times of interest.
Limit of Quantitation (LOQ) Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Accuracy within 80-120% and Precision (RSD) ≤ 20%.[1]

Conclusion

The use of 1-Bromopentane-d11 as an internal standard provides a robust and reliable framework for the quantitative analysis of 1-bromopentane and related compounds by GC-MS. Its behavior as a stable isotope-labeled analog ensures superior correction for analytical variability, from sample preparation to instrument response, leading to highly accurate and precise data.[1][6] By implementing the detailed experimental and validation protocols described herein, laboratories can achieve high-quality, defensible results essential for research, quality control, and drug development applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for GC-MS Analysis of Triterpenoids with a Deuterated Internal Standard.
  • Benchchem. (n.d.). A Comparative Guide to Validating GC-MS Methods with Tetracosane as an Internal Standard.
  • Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environmental Science & Technology, 46(23), 12937-12945. Retrieved from [Link]

  • PubMed. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Bromopentane-d11. Retrieved from [Link]

  • Ripszam, M., et al. (2013). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Analytical Methods, 5(13), 3292-3298. Retrieved from [Link]

  • ResearchGate. (2013). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Retrieved from [Link]

  • The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromopentane. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromopentane. Retrieved from [Link]

  • EPA. (n.d.). Standard Operating Procedure for Validation. Retrieved from [Link]

  • DRI. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS. Retrieved from [Link]

  • PubMed. (2023). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromopropane. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromopentane - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Internal standards and performance check standards for GC-MS. Retrieved from [Link]

  • PubMed. (1995). Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS Columns & Supplies Catalog. Retrieved from [Link]

Sources

Method

Applications of 1-Bromopentane-1-d1 in Metabolic Tracing

Abstract Stable isotope labeling is a powerful technique for elucidating metabolic pathways, providing a dynamic view of cellular processes that is unattainable through traditional metabolomics alone.[1][2] Deuterium-lab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Stable isotope labeling is a powerful technique for elucidating metabolic pathways, providing a dynamic view of cellular processes that is unattainable through traditional metabolomics alone.[1][2] Deuterium-labeled compounds, in particular, serve as robust tracers for investigating the fate of molecules in complex biological systems.[][4] This application note details the use of 1-Bromopentane-1-d1, a deuterated alkyl halide, as a novel tracer for probing specific aspects of xenobiotic and lipid metabolism. We provide a comprehensive guide for researchers, scientists, and drug development professionals, outlining the underlying biochemical principles, detailed experimental protocols for cell culture and analysis, and data interpretation strategies. By leveraging the kinetic isotope effect and the precise mass shift imparted by the deuterium label, 1-Bromopentane-1-d1 offers a unique tool to dissect enzymatic mechanisms and track the incorporation of alkyl chains into cellular components.

Introduction: The Power of Stable Isotope Tracing

Metabolic pathways are not static; they are dynamic networks that respond to a multitude of internal and external signals. To truly understand cellular function in health and disease, we must be able to track the flow of atoms through these networks.[1] Stable isotope-resolved metabolomics (SIRM) has emerged as an indispensable tool for this purpose.[5] By replacing an atom in a molecule with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), we can create a tracer that is chemically identical to its endogenous counterpart but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7][8]

This allows researchers to:

  • Trace the fate of specific nutrients and precursors within cells and organisms.[]

  • Quantify metabolic fluxes and the relative activity of different pathways.[9][10]

  • Identify sites of drug metabolism and potential off-target effects.

  • Uncover novel metabolic pathways and connections.[5]

1-Bromopentane-1-d1 is a synthetic alkyl halide where the hydrogen atom on the first carbon has been replaced with a deuterium atom. This specific labeling provides a unique probe for two key areas of metabolism:

  • Xenobiotic Metabolism: The carbon-bromine bond makes this molecule a substrate for detoxification pathways, primarily involving cytochrome P450 (CYP) enzymes.[11][12]

  • Lipid Metabolism: Once metabolized, the deuterated five-carbon chain can potentially be incorporated into fatty acid and lipid synthesis pathways.

The presence of deuterium at the site of initial enzymatic attack allows for the study of the kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond, providing insights into reaction mechanisms.[13][14]

Metabolic Fate and Tracing Strategy

The utility of 1-Bromopentane-1-d1 as a tracer hinges on its predictable, yet informative, metabolism. The primary route of metabolism for alkyl halides involves oxidative dehalogenation catalyzed by cytochrome P450 enzymes in the liver and other tissues.[12][15]

Phase I Metabolism: Oxidative Dehalogenation

The process begins with the P450 enzyme abstracting the hydrogen (or in this case, deuterium) from the carbon adjacent to the halogen.[15] This is the rate-limiting step where a significant kinetic isotope effect can be observed. The resulting intermediate is unstable and non-enzymatically rearranges to release the bromide ion and form pentanal-1-d1.

cluster_0 Mitochondria / ER Lumen cluster_1 Cytosol / Mitochondria 1-Bromopentane-1-d1 1-Bromopentane-1-d1 Pentanal-1-d1 Pentanal-1-d1 1-Bromopentane-1-d1->Pentanal-1-d1 Oxidative Dehalogenation Pentanoic_Acid-d1 Pentanoic Acid-d1 Pentanal-1-d1->Pentanoic_Acid-d1 Oxidation Pentanoyl-CoA-d1 Pentanoyl-CoA-d1 Pentanoic_Acid-d1->Pentanoyl-CoA-d1 Acyl-CoA Synthetase CYP450 CYP450 CYP450->1-Bromopentane-1-d1 ALDH ALDH ALDH->Pentanal-1-d1 Downstream Lipids Incorporation into Triglycerides, Phospholipids, etc. Pentanoyl-CoA-d1->Downstream Lipids Fatty Acid Synthesis & Elongation

Caption: Proposed metabolic pathway of 1-Bromopentane-1-d1.

Phase II and Downstream Metabolism

The resulting aldehyde, pentanal-1-d1, is a branch point. It can be further oxidized by aldehyde dehydrogenases (ALDH) to form pentanoic acid-d1. This deuterated fatty acid can then be activated to Pentanoyl-CoA-d1 and enter the cellular fatty acid pool, where it can be elongated or incorporated into more complex lipids like triglycerides and phospholipids.[][10]

By monitoring the appearance of the deuterium label in these downstream metabolites, we can trace the flux of this five-carbon unit through the lipid synthesis network.

Application & Protocols

This section provides detailed protocols for a typical in vitro metabolic tracing experiment using a cultured mammalian cell line.

Core Experimental Workflow

The overall process involves labeling cells with the tracer, quenching metabolism, extracting metabolites, and analyzing the extracts by mass spectrometry.

Caption: General experimental workflow for metabolic tracing.

Protocol 1: Cell Culture and Labeling

This protocol is optimized for adherent cells (e.g., HepG2, a human liver cancer cell line with active P450 metabolism).

Rationale: The goal is to introduce the tracer for a period sufficient to allow for metabolism and incorporation into downstream products without causing significant toxicity. A time-course experiment is recommended to capture the dynamics of incorporation.

Materials:

  • Adherent mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Bromopentane-1-d1 (tracer)

  • Vehicle control (e.g., DMSO or ethanol)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Incubate overnight under standard conditions (37°C, 5% CO₂).

  • Tracer Preparation: Prepare a stock solution of 1-Bromopentane-1-d1 in a suitable vehicle (e.g., 100 mM in DMSO). The final concentration in the media should be determined empirically, starting in the range of 10-100 µM.

  • Labeling:

    • Aspirate the old media from the cells.

    • Add fresh, pre-warmed media containing the final concentration of 1-Bromopentane-1-d1. Include a vehicle-only control well.

    • Incubate for the desired time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolism Quenching & Cell Harvest:

    • At each time point, place the culture plate on ice.

    • Quickly aspirate the media.

    • Immediately wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining tracer.

    • Add 1 mL of an ice-cold quenching/extraction solvent (e.g., 80% methanol) to the well. This step rapidly halts enzymatic activity.[16]

    • Scrape the cells into the solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube. Keep on ice.

Protocol 2: Biphasic Metabolite Extraction

This protocol separates lipids from more polar metabolites using a liquid-liquid extraction (LLE) method adapted from the Folch or Bligh-Dyer methods.[17][18][19]

Rationale: Separating lipids into an organic phase from polar metabolites in the aqueous phase reduces matrix effects and allows for optimized analysis of each fraction.[18]

Materials:

  • Cell lysate in 80% methanol (from Protocol 1)

  • Chloroform

  • Ultrapure water

  • Centrifuge capable of 4°C

Procedure:

  • Phase Creation: To the 1 mL of cell lysate in 80% methanol, add 500 µL of chloroform and 400 µL of ultrapure water. The final ratio should be approximately Chloroform:Methanol:Water of 1:2:0.8.[17]

  • Vortex & Incubate: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction. Incubate on ice for 10 minutes to allow for phase separation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C. This will result in three distinct layers:

    • Upper Aqueous Phase: Contains polar metabolites.

    • Middle Protein Disc: Interphase containing precipitated protein.

    • Lower Organic Phase: Contains lipids.[18]

  • Fraction Collection:

    • Carefully collect the upper aqueous phase and transfer it to a new, clean tube.

    • Carefully collect the lower organic phase using a glass syringe or by aspirating the upper phase and protein disc first. Transfer to a new, clean glass tube.

  • Drying: Dry down both fractions completely using a vacuum concentrator or a gentle stream of nitrogen. Store dried extracts at -80°C until analysis.

Protocol 3: Sample Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing fatty acids after derivatization.[6][20]

Rationale: Derivatization (e.g., silylation) is necessary to make the fatty acids volatile for GC analysis.[21] GC-MS provides excellent chromatographic separation and clear mass spectra for isotopologue analysis.

Materials:

  • Dried lipid extract (from Protocol 2)

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Pyridine

  • GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

  • Reconstitution & Derivatization:

    • Reconstitute the dried lipid extract in 50 µL of pyridine.

    • Add 50 µL of MSTFA.

    • Incubate at 60°C for 1 hour to complete the silylation reaction.

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • GC-MS Parameters (Example):

    • Inlet: 250°C, splitless mode.

    • Carrier Gas: Helium at 1 mL/min.[6]

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Acquire in full scan mode (m/z 50-650) to identify peaks and then in Selected Ion Monitoring (SIM) mode for accurate quantification of isotopologues.[6]

Data Interpretation

The key to a tracing experiment is analyzing the mass isotopologue distribution (MID) of potential downstream metabolites. The deuterium atom on 1-Bromopentane-1-d1 will increase the mass of any metabolite it is incorporated into by approximately 1 Dalton (more precisely, 1.006 Da).

Example Analysis: Let's consider the incorporation of the deuterated pentanoyl group into palmitic acid (C16:0). Palmitic acid is synthesized from acetyl-CoA units. If our deuterated Pentanoyl-CoA-d1 is used as a primer for fatty acid synthesis, the resulting palmitic acid will have a mass increase.

Table 1: Expected Mass Shifts for Key Metabolites

MetaboliteUnlabeled (M+0) TMS Derivative m/zLabeled (M+1) TMS Derivative m/zExpected Mass Shift
Pentanoic Acid175176+1
Heptanoic Acid203204+1
Palmitic Acid (C16:0)313314+1
Stearic Acid (C18:0)341342+1

Note: m/z values correspond to the [M-15]⁺ fragment of the TMS-derivatized fatty acid, a common and abundant ion.

The fractional enrichment (FE) can be calculated to quantify the proportion of a metabolite pool that has become labeled:

FE (%) = [Intensity(M+1) / (Intensity(M+0) + Intensity(M+1))] * 100

Plotting the fractional enrichment over time for different fatty acids can reveal the kinetics of incorporation and elongation. An increase in the M+1 peak for these fatty acids over time is direct evidence that the carbon skeleton from 1-Bromopentane-1-d1 is being utilized in lipid synthesis pathways.

Conclusion

1-Bromopentane-1-d1 is a versatile and powerful tool for metabolic tracing. Its unique structure allows for the simultaneous investigation of xenobiotic metabolism through P450 enzymes and the subsequent flow of its carbon backbone into lipid synthesis. The protocols and guidelines presented here provide a robust framework for researchers to employ this tracer in their own experimental systems. By carefully designing experiments and analyzing the resulting mass isotopologue distributions, scientists can gain valuable insights into the dynamic nature of cellular metabolism, aiding in drug development and the fundamental understanding of biological processes.

References

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. [Link]

  • Ge, T., et al. (2018). Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia. Metabolites, 8(4), 71. [Link]

  • Ramos, E. J., et al. (2011). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 52(10), 1767–1780. [Link]

  • Kamphorst, J. J., et al. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in enzymology, 561, 197–213. [Link]

  • Ahmad, T., et al. (2018). METABOLOMICS ANALYSIS OF LIPID METABOLIZING ENZYME ACTIVITY. Methods in enzymology, 609, 131–151. [Link]

  • Umber, A., & Griffin, B. A. (2016). Tracing lipid metabolism: the value of stable isotopes in. Journal of Endocrinology, 228(2), R31-R45. [Link]

  • Agilent Technologies. (n.d.). An Automated Dual Metabolite + Lipid Sample Preparation Workflow for Mammalian Cell... [Link]

  • LCGC International. (2026, March 23). Simultaneous Extraction of Metabolites and Lipids. [Link]

  • ACS Publications. (2009, June 22). Activation Energy Prediction of Cytochrome P450 Mediated Metabolism with Effective Atomic Descriptors. Journal of Chemical Information and Modeling. [Link]

  • Shaik, S., et al. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Chembiochem : a European journal of chemical biology, 15(6), 837–851. [Link]

  • ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • University of Washington. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. [Link]

  • Goth, M. I., et al. (1981). The effects of deuteration on the metabolism of halogenated anesthetics in the rat. Anesthesiology, 54(5), 374–379. [Link]

  • Kumar, D. (2011). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature. Royal Society of Chemistry. [Link]

  • Fox, J. M., et al. (2015). A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 988, 110–117. [Link]

  • Li, J., et al. (2023). Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Chemical Science, 14(11), 2936–2943. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Locuson, C. W., 2nd, & Tracy, T. S. (2011). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Drug metabolism and disposition: the biological fate of chemicals, 39(1), 16–23. [Link]

  • Fjeldstad, K. B., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of chromatography. A, 1248, 123–131. [Link]

  • RSC Publishing. (n.d.). Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Chemical Science. [Link]

  • ACS Publications. (2019, September 30). Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source. The Journal of Organic Chemistry. [Link]

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 18(10), 773–791. [Link]

  • Liu, X., et al. (2022). Isotope tracing in health and disease. Current opinion in biotechnology, 74, 131–139. [Link]

  • MDPI. (2020, August 3). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. [Link]

  • LIRIAS. (n.d.). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. [Link]

  • Frontiers. (n.d.). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. [Link]

  • Elia, I., & Fendt, S. M. (2025). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. Molecular metabolism, 101968. Advance online publication. [Link]

Sources

Application

Application Note: 1-Bromopentane-1-d1 as an Isotopic Tracer in Environmental Fate and Transport Studies

Target Audience: Environmental Chemists, Toxicologists, and Analytical Scientists Application Areas: Pollutant Tracking, Kinetic Isotope Effects (KIE), Bioremediation Assays, and Volatile Organic Compound (VOC) Analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Environmental Chemists, Toxicologists, and Analytical Scientists Application Areas: Pollutant Tracking, Kinetic Isotope Effects (KIE), Bioremediation Assays, and Volatile Organic Compound (VOC) Analysis

Introduction & Rationale for Isotopic Design

Medium-chain alkyl halides, such as 1-bromopentane, are pervasive industrial solvents and chemical intermediates that frequently enter the environment through wastewater discharge and agricultural runoff. Understanding their environmental fate—specifically distinguishing between physical transport (volatilization, sorption) and chemical/biological transformation (hydrolysis, microbial dehalogenation)—is a complex analytical challenge.

  • Preservation of Physicochemical Properties: A single deuterium substitution minimizes changes to the molecule's lipophilicity (log Kow​ ) and vapor pressure, ensuring the tracer perfectly mimics the macroscopic environmental partitioning of the unlabeled pollutant.

  • Mechanistic Probing via Kinetic Isotope Effects (KIE): Because the deuterium is located at the reaction center, any SN​2 nucleophilic substitution (such as abiotic hydrolysis or enzymatic dehalogenation) will exhibit an α-secondary kinetic isotope effect. This allows researchers to definitively prove that degradation is occurring, rather than mere volatilization.

Quantitative Data: Physicochemical & Analytical Profiling

To successfully deploy this tracer, one must understand how the isotopic label alters mass spectrometric detection while preserving physical properties.

Property / ParameterUnlabeled 1-Bromopentane1-Bromopentane-1-d1 (Tracer)Analytical Significance
Molecular Weight 151.05 g/mol 152.05 g/mol +1 Da shift allows differentiation from background contamination.
Boiling Point 130 °C~130 °CIdentical volatility ensures accurate air-water partitioning models.
Molecular Ion ( M+ ) m/z 150 / 152 (1:1 ratio)m/z 151 / 153 (1:1 ratio)Preserves the characteristic ⁷⁹Br/⁸¹Br isotopic signature.
Base Peak (Loss of Br) m/z 71 (C₅H₁₁⁺)m/z 72 (C₅H₁₀D⁺)Primary quantitation ion for Selected Ion Monitoring (SIM).
Environmental Half-life Matrix-dependentMatrix-dependentTracer tracks exact degradation timeline of the native compound.

Environmental Fate Pathways

Once introduced into an environmental matrix, 1-bromopentane-1-d1 partitions between air, water, and soil, while simultaneously undergoing degradation. The primary degradation pathways involve abiotic hydrolysis and microbial dehalogenation. For instance, specific bacterial strains like Acinetobacter sp. Strain GJ70 possess inducible haloalkane dehalogenases capable of cleaving the C-Br bond to yield 1-pentanol-1-d1 and free bromide ions .

Fate Tracer 1-Bromopentane-1-d1 (Environmental Spike) Air Volatilization (Air Compartment) Tracer->Air High Vapor Pressure Soil Sorption (Soil/Sediment) Tracer->Soil Hydrophobic Partitioning Hydrolysis Abiotic Hydrolysis (Water Compartment) Tracer->Hydrolysis SN2 Nucleophilic Attack Microbial Microbial Dehalogenation (Dehalogenase Enzymes) Tracer->Microbial Enzymatic Cleavage Product1 1-Pentanol-1-d1 + Br⁻ Hydrolysis->Product1 Microbial->Product1

Graphviz Diagram 1: Environmental partitioning and degradation pathways of 1-Bromopentane-1-d1.

Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific internal controls and mass balance checks, these workflows ensure that any observed loss of the tracer is definitively assigned to its correct environmental fate.

Protocol A: Soil Sorption and Volatilization Tracking via GC-MS

This protocol adapts the principles of EPA Method 8260C for volatile organic compounds , utilizing the deuterated tracer to monitor physical transport mechanisms in soil-water slurries.

Causality of Design: Alkyl halides are highly volatile . Traditional open-flask experiments fail because volatilization is mistaken for degradation. We utilize sealed headspace vials to force a closed mass-balance system, ensuring that total recovery (Air + Water + Soil) equals 100%. Dichloromethane (DCM) is selected for extraction because its polarity index perfectly partitions medium-chain alkyl halides from aqueous media without extracting polar matrix interferences.

Step-by-Step Methodology:

  • System Preparation: Aliquot 10 g of homogenized, sieved soil and 20 mL of sterile deionized water into 50 mL gas-tight headspace vials equipped with PTFE/silicone septa.

  • Sterilization (Control): Autoclave half of the vials at 121 °C for 30 minutes to create abiotic controls. Validation Check: This isolates physical sorption/volatilization from biological degradation.

  • Tracer Spiking: Using a gas-tight microsyringe, inject 10 µL of a 1 mg/mL 1-Bromopentane-1-d1 stock solution (in methanol) through the septum into the slurry.

  • Equilibration: Agitate the vials on a rotary shaker at 150 rpm at 20 °C for 48 hours.

  • Phase Separation & Extraction:

    • Headspace: Sample 1 mL of the headspace gas directly via syringe for GC-MS analysis to quantify volatilization.

    • Aqueous/Soil Phase: Open the vial and immediately add 10 mL of ice-cold Dichloromethane (DCM) to quench any ongoing reactions and trap the volatile tracer. Vortex for 5 minutes, then centrifuge at 3000 × g to separate the organic layer.

  • GC-MS Analysis: Inject 1 µL of the DCM extract into a GC-MS operating in Selected Ion Monitoring (SIM) mode. Monitor m/z 72 (quantitation ion) and m/z 151/153 (qualifier ions).

Protocol B: Microbial Dehalogenation Assay

This protocol determines the biological half-life of the compound using dehalogenase-expressing bacteria.

Causality of Design: To prove that microbial degradation is occurring, we must track the formation of the degradation product. Because natural water contains background aliphatic alcohols, tracking the formation of 1-pentanol-1-d1 provides unequivocal proof that the alcohol originated from our specific tracer spike.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Acinetobacter sp. Strain GJ70 (or equivalent activated sludge extract) in minimal salts medium until an OD₆₀₀ of 0.6 is reached.

  • Reaction Initiation: Transfer 50 mL of the culture to a sealed biometer flask. Spike with 1-Bromopentane-1-d1 to a final concentration of 50 µM.

  • Time-Course Sampling: At t=0,2,4,8,and 24 hours, withdraw 2 mL aliquots using a syringe.

  • Quenching: Immediately inject the 2 mL aliquot into a vial containing 2 mL of hexane containing 10 µM of an internal standard (e.g., 1-bromohexane). Validation Check: The internal standard corrects for any volumetric errors during the rapid extraction process.

  • Product Analysis: Analyze the hexane layer via GC-MS. Monitor the disappearance of 1-Bromopentane-1-d1 (m/z 72) and the appearance of 1-pentanol-1-d1 (characterized by the loss of water from the molecular ion, yielding m/z 71 for the deuterated alkene fragment).

Workflow Start Environmental Matrix (Soil/Water/Sludge) Spike Spike 1-Bromopentane-1-d1 (Sealed System) Start->Spike Incubate Incubation & Time-Series Sampling Spike->Incubate Extract Liquid-Liquid Extraction (DCM or Hexane) Incubate->Extract Quench Reaction GCMS GC-MS Analysis (SIM Mode: m/z 72, 151, 153) Extract->GCMS Organic Phase Injection Data Kinetic Modeling & Mass Balance Validation GCMS->Data Peak Integration

Graphviz Diagram 2: Analytical extraction and GC-MS workflow for tracer quantification.

Data Interpretation & Quality Control

When analyzing the GC-MS data, the self-validating nature of the protocol relies on mass balance. The sum of the molar quantities of unreacted 1-bromopentane-1-d1 (recovered from air, water, and soil) plus the molar quantity of the degradation product (1-pentanol-1-d1) must equal the initial spike concentration ( ±5% ).

If the mass balance falls below 90%, it indicates unquantified losses, typically due to poor vial sealing allowing the highly volatile tracer to escape. Furthermore, by comparing the degradation rate of the deuterated tracer to a parallel experiment using unlabeled 1-bromopentane, researchers can calculate the Kinetic Isotope Effect ( kH​/kD​ ) . An observed KIE between 0.95 and 1.15 is characteristic of an α -secondary isotope effect, definitively validating that the C-Br bond cleavage is the rate-limiting step in the environmental destruction of the pollutant.

References

  • Title: 1-Bromopentane-1-d1 | C5H11Br | CID 87196136 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: SAFETY DATA SHEET: 1-Bromopentane Source: Fisher Scientific URL: [Link]

  • Title: Degradation of n-Haloalkanes and α,ω-Dihaloalkanes by Wild-Type and Mutants of Acinetobacter sp. Strain GJ70 Source: Semantic Scholar (Janssen, D. B., Jager, D., & Witholt, B., 1987) URL: [Link]

  • Title: Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Method

Application Note: Precision Quantitative Analysis and Internal Standard Synthesis Utilizing 1-Bromopentane-1-d1

Introduction & Scientific Rationale In the realm of quantitative bioanalysis—particularly in pharmacokinetics, metabolomics, and forensic toxicology—Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the realm of quantitative bioanalysis—particularly in pharmacokinetics, metabolomics, and forensic toxicology—Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard. While heavily deuterated internal standards (e.g., d9​ or d11​ ) are frequently employed, they often suffer from the "chromatographic isotope effect." Because deuterium is slightly less lipophilic than hydrogen, heavily deuterated standards can elute earlier than their unlabeled counterparts in reversed-phase Liquid Chromatography (LC). This chromatographic shift uncouples the internal standard (IS) from the analyte, exposing them to different matrix components and compromising the correction of matrix-induced ion suppression.

1-Bromopentane-1-d1 offers an elegant solution. By introducing a single deuterium atom at the C1​ ( α -carbon) position, researchers can synthesize custom d1​ -labeled internal standards that exhibit virtually zero retention time shift, ensuring perfect co-elution. Furthermore, the specific placement of the deuterium at the C1​ position provides a critical mechanistic probe for tracking α -oxidation metabolism or differentiating between SN​1 and SN​2 alkylation pathways in drug development [1].

This application note details the causality, synthesis, and quantitative LC-MS/MS application of d1​ -labeled standards derived from 1-Bromopentane-1-d1, specifically focusing on the alkylation of indole cores (e.g., synthetic cannabinoids) and lipid mediators [2][3].

Mechanistic Grounding: The SN​2 Alkylation Paradigm

The synthesis of a d1​ -labeled IS relies on a highly controlled bimolecular nucleophilic substitution ( SN​2 ) reaction. To ensure the deuterium atom remains intact and to prevent the competing E2 elimination pathway (which would yield 1-pentene and destroy the isotopic tag), specific experimental conditions must be strictly enforced.

  • Solvent Causality: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It effectively solvates the counter-cation (e.g., K+ ), leaving the nucleophilic anion "naked" and highly reactive.

  • Base Causality: Ground Potassium Hydroxide (KOH) is utilized to deprotonate the target precursor. It is strong enough to generate the nucleophile but avoids the extreme basicity that might trigger unwanted side reactions or deuterium exchange at the α -carbon.

G N1 Deprotonated Nucleophile (e.g., Indolide Anion) N3 Transition State [Nu ··· CH(D) ··· Br]‡ N1->N3 Nucleophilic Attack N2 1-Bromopentane-1-d1 (Br-CH(D)-C4H9) N2->N3 C1 Position N4 d1-Alkylated Product (Stable Isotope Tag) N3->N4 C-N Bond Formation N5 Leaving Group (Bromide Ion) N3->N5 C-Br Bond Cleavage

Mechanistic pathway of the SN2 alkylation using 1-Bromopentane-1-d1 to generate stable isotopes.

Protocol 1: Synthesis of d1​ -Labeled Internal Standards

This protocol describes the synthesis of a d1​ -pentylindole derivative, a common precursor for quantifying synthetic cannabinoids or lipid mediators [1][3].

Self-Validating System Design:

To ensure trustworthiness, this protocol incorporates an Isotopic Purity Check . Before the synthesized compound can be used as an IS, High-Resolution Mass Spectrometry (HRMS) must confirm that the d1​/d0​ ratio exceeds 99%. If residual unlabeled ( d0​ ) compound is present, it will artificially inflate the quantitative results of the target analyte.

Step-by-Step Methodology:
  • Deprotonation: To a rigorously dried, argon-purged round-bottom flask, add 10.0 mmol of the target precursor (e.g., indole) and 50 mL of anhydrous DMF. Add 10.5 mmol of finely ground KOH powder. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise, add 10.5 mmol of 1-Bromopentane-1-d1 . Causality: Dropwise addition prevents localized thermal spikes that could promote E2 elimination.

  • Reaction Propagation: Stir the mixture overnight (12–16 hours) at room temperature. Do not heat, as elevated temperatures increase the risk of deuterium scrambling.

  • Quenching & Extraction: Quench the reaction by adding 100 mL of cold, deionized water. Extract the aqueous layer three times with 25 mL of ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation: Analyze the purified fraction via GC-MS. The molecular ion must show a +1 Da shift relative to the unlabeled theoretical mass, confirming successful d1​ incorporation.

Protocol 2: Quantitative LC-MS/MS Workflow

Once the d1​ -labeled IS is synthesized and validated, it is deployed in a quantitative LC-MS/MS workflow [2].

G A Target Precursor (e.g., Indole Core) C d1-Labeled IS (Internal Standard) A->C SN2 Alkylation B 1-Bromopentane-1-d1 (Alkylating Agent) B->C E Sample + IS Equilibration C->E Spike D Biological Sample (Matrix) D->E F Solid Phase Extraction (SPE) E->F Clean-up G LC-MS/MS Analysis F->G Quantitation

Workflow for synthesizing d1-labeled internal standards and their application in LC-MS/MS.

Self-Validating System Design:

The analytical batch must contain three critical validation controls:

  • Double Blank: Matrix only (No analyte, No IS). Validates lack of endogenous matrix interference.

  • Zero Sample: Matrix + IS only (No analyte). Validates that the IS does not contain unlabeled d0​ impurities that would cause a false positive.

  • QC Samples: Matrix spiked with known concentrations of analyte + IS. Validates extraction recovery and instrument accuracy.

Step-by-Step Methodology:
  • Sample Spiking: Aliquot 200 µL of biological matrix (e.g., plasma) into a microcentrifuge tube. Spike with 10 µL of the d1​ -IS working solution (e.g., 50 ng/mL). Vortex for 30 seconds to ensure homogeneous equilibration between the endogenous analyte and the IS.

  • Protein Precipitation & Extraction: Add 600 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge. Wash with 5% methanol in water to remove polar interferences. Elute the target analytes with 100% methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial LC mobile phase.

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 UHPLC column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Because the mass shift is only +1 Da, ensure the quadrupole resolution is set to "Unit" or "High" to prevent cross-talk between the M+1 natural isotope of the unlabeled analyte and the d1​ -IS.

Data Presentation: Analytical Metrics

The following table summarizes the quantitative parameters for a model compound (e.g., a pentylated indole derivative) comparing the unlabeled analyte to its custom d1​ -labeled counterpart. Notice the identical retention times, which proves the elimination of the chromatographic isotope effect.

ParameterUnlabeled Analyte ( d0​ ) d1​ -Labeled IS ( d1​ )Causality / Implication
Precursor Ion ( m/z ) 342.2343.2+1 Da shift confirms d1​ incorporation.
Product Ion ( m/z ) 155.0155.0Fragment does not contain the pentyl chain.
Product Ion 2 ( m/z ) 214.1215.1Fragment contains the d1​ -pentyl chain.
Retention Time (min) 4.154.15Zero shift; perfect co-elution for matrix correction.
Collision Energy (eV) 2525Identical fragmentation kinetics.
LOD (ng/mL) 0.05N/AHigh sensitivity achieved via exact co-elution.

References

  • ScholarWorks@UARK. (2012). New Applications of Mass Spectrometry for Drug and Lipid Analysis. University of Arkansas. Available at: [Link]

  • Fuchs, D., et al. (2018). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of Lipid Research, 59(10), 2025–2033. Available at:[Link]

  • Neel, L. T. (2021). Computational Modeling, Design and Synthesis of Selective Cannabinoid Receptor 2 (CB2) Agonists. Auburn University. Available at: [Link]

Application

Application Note: Experimental Setup and Mechanistic Utility of 1-Bromopentane-1-d1 in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Scientific Rationale 1-Bromopentane-1-d1 (CAS: 148404-92-6) is a selectively deuterated primary alkyl halide that s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

1-Bromopentane-1-d1 (CAS: 148404-92-6) is a selectively deuterated primary alkyl halide that serves as a high-precision mechanistic probe in organic synthesis[1]. By substituting a single protium atom for deuterium at the C1 position, researchers introduce a non-perturbing isotopic label that allows for the precise tracking of molecular fate during complex transformations[2].

In drug development and mechanistic studies, this compound is primarily utilized for:

  • Stereochemical Elucidation: During bimolecular nucleophilic substitution (S_N2) reactions, the nucleophile attacks the electrophilic carbon exactly 180° opposite the leaving bromide ion, resulting in a Walden inversion[3]. The C1-deuterium bond acts as a stereochemical marker, allowing researchers to track this inversion via NMR spectroscopy[4].

  • Kinetic Isotope Effects (KIE): The heavier mass of deuterium compared to protium exerts a secondary kinetic isotope effect during the sp3→sp2→sp3 rehybridization of the S_N2 transition state, providing quantitative data on nucleophilic participation.

This guide details self-validating experimental protocols for the synthesis of pentylmagnesium-1-d1 bromide (a Grignard reagent) and its subsequent S_N2 alkylation, emphasizing the causality behind each methodological choice.

Experimental Workflows & Protocols

Protocol A: Synthesis of Pentylmagnesium-1-d1 Bromide (Grignard Reagent)

The formation of a Grignard reagent from 1-bromopentane-1-d1 requires the rigorous exclusion of moisture. Trace water will rapidly protonate the highly basic Grignard reagent, yielding pentane-1-d1 and destroying the reactive species[5].

  • Apparatus Setup: Assemble a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a continuous stream of ultra-high-purity Argon or Nitrogen to ensure absolute anhydrous conditions[5].

  • Magnesium Activation: Add 1.2 equivalents of magnesium turnings to the flask. Introduce a single crystal of iodine ( I2​ ).

    • Causality: Magnesium metal is naturally coated with a passivating layer of magnesium oxide (MgO). Iodine reacts with this layer, exposing the highly reactive zero-valent magnesium surface necessary for oxidative addition into the C-Br bond.

  • Reagent Addition: Suspend the activated Mg in anhydrous tetrahydrofuran (THF). Load 1.0 equivalent of 1-bromopentane-1-d1 into the addition funnel, diluted in THF.

    • Causality: THF is selected as the solvent because its oxygen lone pairs coordinate to the magnesium center, stabilizing the resulting Grignard complex.

  • Initiation and Control: Add 5% of the alkyl halide solution to initiate the reaction.

    • Self-Validating Step: Initiation is visually confirmed when the brown iodine color fades to colorless, the solution becomes slightly cloudy, and gentle bubbling occurs at the Mg surface.

  • Completion: Once initiated, add the remaining 1-bromopentane-1-d1 dropwise to maintain a gentle reflux, controlling the highly exothermic reaction[5]. Reflux for an additional hour until the majority of the Mg turnings have dissolved.

Protocol B: Bimolecular Nucleophilic Substitution (S_N2) Alkylation

This protocol details the alkylation of diethyl malonate using 1-bromopentane-1-d1, a classic S_N2 transformation utilized to build complex carbon frameworks[6].

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve 1.0 equivalent of sodium ethoxide (NaOEt) in anhydrous ethanol. Add 1.0 equivalent of diethyl malonate dropwise.

    • Causality: NaOEt quantitatively deprotonates the acidic α -carbon of diethyl malonate, generating a resonance-stabilized enolate nucleophile[6].

  • Alkylation: Add 1.0 equivalent of 1-bromopentane-1-d1 dropwise. Heat the reaction mixture to reflux.

    • Causality: The primary nature of the alkyl halide heavily favors the S_N2 pathway over competing E2 elimination[3]. The enolate attacks the C1 carbon, displacing the superior bromide leaving group[6].

  • Work-up & Validation: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

    • Self-Validating Step: Monitor the reaction via 1 H NMR. The complete disappearance of the distinct C1 multiplet of the starting material confirms the consumption of the alkyl halide[4].

Analytical Validation & Quantitative Data

To ensure the integrity of the isotopic label and the success of the reactions, spectroscopic validation is required. The table below summarizes the quantitative analytical signatures used to verify the starting material and the resulting S_N2 product.

Table 1: Comparative Spectroscopic Signatures for Validation

Analytical Technique1-Bromopentane (Unlabeled)1-Bromopentane-1-d1 (Labeled)S_N2 Alkylated Product (Malonate)
1 H NMR (C1 α -Protons) ~3.40 ppm (triplet, 2H)~3.38 ppm (multiplet, 1H)Shifted upfield (e.g., ~1.9 ppm, multiplet, 1H)
2 H NMR (C1 α -Deuterium) N/A~3.40 ppm (broad singlet, 1D)Shifted correspondingly (broad singlet, 1D)
Mass Spectrometry (EI) m/z 150, 152 (1:1 isotopic ratio)m/z 151, 153 (1:1 isotopic ratio)+1 Da compared to unlabeled product
IR Spectroscopy (C-D stretch) N/A~2100 - 2200 cm −1 (weak)~2100 - 2200 cm −1 (weak)

Visualizations of Experimental Workflows

GrignardWorkflow Start 1-Bromopentane-1-d1 (Starting Material) Conditions Anhydrous THF Inert Atmosphere (N2/Ar) Start->Conditions Mg Magnesium Turnings + I2 (Activator) Mg->Conditions Grignard Pentylmagnesium-1-d1 Bromide (Active Grignard) Conditions->Grignard Reflux, 1h (Self-Validation: Mg Dissolves) Electrophile Electrophilic Addition (e.g., Carbonyl Cleavage) Grignard->Electrophile Product Deuterium-Labeled Alcohol Product Electrophile->Product Acidic Quench (NH4Cl)

Caption: Workflow for the preparation and application of Pentylmagnesium-1-d1 Bromide.

SN2Mechanism Nu Malonate Enolate (Nucleophile) TS Transition State [Nu---C(D)(H)---Br]‡ Nu->TS Substrate 1-Bromopentane-1-d1 (Electrophile) Substrate->TS Product Alkylated Product (Inverted Configuration) TS->Product Walden Inversion LG Bromide Ion (Leaving Group) TS->LG Departure

Caption: S_N2 mechanistic pathway demonstrating stereochemical inversion at the deuterated C1 carbon.

References

  • [1] 1-Bromopentane-1-d1 | C5H11Br | CID 87196136. PubChem, National Institutes of Health. URL: [Link]

  • [4] New Look at the Competitive Nucleophilic Substitution Reaction in the Pentanol Series. Journal of Chemical Education - ACS Publications. URL: [Link]

  • [3] 11.2: The SN2 Reaction. Chemistry LibreTexts. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 1-Bromopentane-1-d1

Topic: Troubleshooting & Purification Guide for 1-Bromopentane-1-d1 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting & Purification Guide for 1-Bromopentane-1-d1 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of isotopically labeled compounds. 1-Bromopentane-1-d1 is a critical alkylating agent used in mechanistic studies and the synthesis of deuterated active pharmaceutical ingredients (APIs). Because isotopic labels introduce unique analytical and chemical considerations, this guide moves beyond basic instructions. We emphasize the causality behind each experimental choice and embed self-validating checkpoints to ensure high chemical purity without compromising your deuterium enrichment.

Quantitative Data: Physicochemical Properties

Before beginning purification, it is critical to understand how the deuterium label affects the bulk properties of the reagent. The kinetic isotope effect does not significantly alter the boiling point or density, meaning standard purification parameters for unlabeled 1-bromopentane apply, but analytical mass shifts must be accounted for.

Property1-Bromopentane (Unlabeled)1-Bromopentane-1-d1
CAS Number 110-53-2148404-92-6
Molecular Formula C₅H₁₁BrC₅H₁₀DBr
Molecular Weight 151.05 g/mol [1]152.05 g/mol [2]
Boiling Point 129.8 °C (at 760 mmHg)[1]~130 °C (at 760 mmHg)[3]
Density (20 °C) 1.22 g/mL[1]~1.22 g/mL
Target GC-MS Ion (M+) m/z 150 / 152m/z 151 / 153
Purification Workflow Visualization

PurificationWorkflow Start Crude 1-Bromopentane-1-d1 Acid 1. Wash with conc. H2SO4 (Organic layer is TOP) Start->Acid Water1 2. Wash with DI Water (Organic layer is BOTTOM) Acid->Water1 Base 3. Wash with 10% Na2CO3 (Neutralize residual acid) Water1->Base Water2 4. Wash with DI Water (Remove aqueous salts) Base->Water2 Dry 5. Dry over anhydrous CaCl2 (Remove trace moisture) Water2->Dry Distill 6. Fractional Distillation (Collect at 129-130 °C) Dry->Distill Pure Pure 1-Bromopentane-1-d1 Distill->Pure

Workflow for the chemical purification of 1-Bromopentane-1-d1.

Self-Validating Experimental Protocol

This protocol is designed to remove unreacted 1-pentanol-1-d1, pentene byproducts, and trace water 4[4].

Step 1: Acid Washing

  • Action: Transfer the crude 1-bromopentane-1-d1 to a separatory funnel. Add cold, concentrated sulfuric acid (H₂SO₄) equal to ~10% of the organic volume. Stopper and shake gently, venting frequently.

  • Causality: The strong acid protonates unreacted alcohols and reacts with alkenes, pulling these polar/ionic impurities into the aqueous acid phase 5[5].

  • Self-Validation Checkpoint: H₂SO₄ has a density of ~1.84 g/mL, while your product is ~1.22 g/mL. Your organic product is the TOP layer.

Step 2: Primary Water Wash

  • Action: Separate the layers and discard the lower acid layer. Return the organic layer to the funnel and wash with an equal volume of deionized water.

  • Causality: Removes the bulk of the residual sulfuric acid.

  • Self-Validation Checkpoint: Water has a density of 1.00 g/mL. Phase Inversion Occurs: Your organic product is now the BOTTOM layer .

Step 3: Base Neutralization

  • Action: Wash the organic layer with 10% aqueous Na₂CO₃ or NaHCO₃ until CO₂ evolution (bubbling) ceases.

  • Causality: Neutralizes trace acid. If acid is left in the mixture, it can catalyze the degradation of the alkyl halide during the high temperatures of distillation.

Step 4: Final Water Wash & Drying

  • Action: Wash once more with deionized water to remove residual sodium salts. Transfer the bottom organic layer to an Erlenmeyer flask and add anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄). Swirl until the liquid is clear and the drying agent flows freely.

  • Causality: Removes trace moisture that would cause bumping or hydrolysis during distillation.

Step 5: Fractional Distillation

  • Action: Decant the dried liquid into a dry distillation flask. Distill using a Vigreux column, collecting the fraction that boils at 129–130 °C 6[6].

  • Causality: The Vigreux column provides the necessary theoretical plates to separate the product from any closely boiling organic impurities.

Troubleshooting Guides & FAQs

Q: During the washing steps, I lost track of my organic layer. How do I definitively identify it? A: This is a classic phase-inversion issue caused by density differences. The density of 1-bromopentane-1-d1 is approximately 1.22 g/mL 1[1]. When washing with concentrated sulfuric acid (density ~1.84 g/mL), the organic layer is the top layer . However, during subsequent washes with water (1.00 g/mL) or 10% Na₂CO₃ (~1.10 g/mL), the organic layer becomes the bottom layer 4[4]. Self-Validation Fix: If unsure, extract a few drops of the layer and add them to a test tube containing 1 mL of water. If the drops sink, it is your alkyl halide; if they dissolve or mix, it is the aqueous layer.

Q: Why is concentrated sulfuric acid used, and does it risk H/D exchange at the C1 position? A: Concentrated H₂SO₄ is strictly used to protonate and extract unreacted starting materials 5[5]. The deuterium label at the C1 position is covalently bound to an sp³ carbon. Under cold or room-temperature acidic conditions, the C-D bond is kinetically stable. H/D exchange requires a mechanism for deprotonation (typically strongly basic conditions) or carbocation formation. Because forming a primary carbocation is highly unfavorable, the isotopic enrichment remains intact.

Q: Can I use Potassium Hydroxide (KOH) to neutralize the residual acid instead of Sodium Carbonate? A: No. Strong bases like KOH or NaOH can promote E2 elimination reactions, stripping the deuterium or a neighboring proton to form 1-pentene. Always use a mild base like 10% Na₂CO₃ or NaHCO₃ to neutralize residual acid without risking degradation of the alkyl halide 4[4].

Q: How do I validate the isotopic purity (D-enrichment) after distillation? A: We recommend a dual-validation approach using Quantitative ¹H-NMR and GC-MS 7[7].

  • ¹H-NMR: In unlabeled 1-bromopentane, the C1 protons appear as a triplet at ~3.4 ppm (integrating to 2H). In 1-bromopentane-1-d1, this signal will integrate to 1H. Because of coupling to the adjacent C2 protons and the C1 deuterium (which has a spin of I=1), the signal will appear as a complex multiplet (a triplet of triplets).

  • GC-MS: The molecular ion peak will shift by +1 m/z (M+ = 151/153 for the d1 isotopologue, reflecting the natural 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes)2[2].

References
  • 1-Bromopentane - Wikipedia.
  • Cas 110-53-2, 1-Bromopentane - LookChem.
  • 1-Bromopentane-1-d1 | C5H11Br | CID 87196136 - PubChem.
  • Making a Bromoalkane (1-bromopentane) - Glasp.
  • Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment - Journal of Chemical Education (NSF).
  • Purification of Laboratory Chemicals (Armarego & Perrin) - Sciencemadness.
  • C5H11BR ISOMER Products Directory - Guidechem.

Sources

Optimization

challenges in the synthesis of 1-Bromopentane-1-d1

Technical Support Center: Troubleshooting the Synthesis of 1-Bromopentane-1-d1 From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently co...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 1-Bromopentane-1-d1

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter critical roadblocks when synthesizing isotopically labeled aliphatic chains. 1-Bromopentane-1-d1 is a highly specific isotopologue widely used in mechanistic tracing and vibrational spectroscopy[1]. Synthesizing it requires absolute control over two parameters: isotopic purity (preventing under/over-deuteration) and regiochemical integrity (preventing carbon skeleton rearrangements).

The most reliable bottom-up approach involves the reduction of pentanal with sodium borodeuteride (NaBD4) to yield pentan-1-d1-1-ol, followed by a stereospecific bromination. Below, I have detailed the causality behind our recommended protocols, troubleshooting guides for common failures, and a self-validating experimental workflow.

I. Troubleshooting & FAQs

Q1: My NMR shows a mixture of 1-d1, 1,1-d2, and unlabeled 1-bromopentane. Where did my isotopic purity fail? A: Isotopic scrambling almost always occurs during the reduction step.

  • Over-deuteration (1,1-d2): You likely used pentanoic acid or a pentanoate ester as your starting material with Lithium Aluminum Deuteride (LiAlD4). Esters require two equivalents of deuteride to reduce to the alcohol, resulting in the 1,1-d2 isotopologue. To achieve strictly 1-d1, you must start with pentanal (valeraldehyde) and reduce it with exactly one equivalent of deuteride via NaBD4.

  • Under-deuteration (Unlabeled d0): This is caused by using a protic solvent that has undergone H/D exchange with your deuteride source, or using degraded NaBD4. Always use fresh NaBD4. The mechanism relies on the deuteride attacking the carbonyl carbon, while the solvent (e.g., ethanol) provides the proton to quench the alkoxide.

Q2: I am detecting 2-bromopentane in my GC-MS analysis. How is my primary alcohol rearranging? A: You are likely using harsh brominating agents like Phosphorus Tribromide (PBr3) or Hydrobromic Acid (HBr). While primary alcohols generally undergo SN2 substitution, the presence of strong acids can protonate the intermediate, leading to localized carbocation character. This allows for rapid 1,2-hydride (or deuteride) shifts, yielding 2-bromopentane. Solution: Switch to the Appel Reaction using Carbon Tetrabromide (CBr4) and Triphenylphosphine (PPh3). The Appel reaction proceeds via an alkoxyphosphonium intermediate that strictly enforces an SN2 displacement, entirely avoiding carbocation formation and preserving your regiochemistry[2][3].

Q3: Can I synthesize 1-bromopentane-1-d1 directly from 1,1-dibromopentane or 1-bromopentane? A: Yes, late-stage dehalogenative deuteration is an emerging alternative. Recent methodologies utilize D2O as an economical deuterium source mediated by zinc or photoredox catalysis to selectively mono-deuterate unactivated alkyl halides[4]. However, for strict regiocontrol and scalability without specialized photocatalysts, the classical pentanal reduction followed by Appel bromination remains the industry standard.

Q4: The Appel reaction works beautifully, but how do I separate my product from the stoichiometric triphenylphosphine oxide (Ph3P=O) byproduct? A: 1-Bromopentane-1-d1 is a volatile liquid (BP ~130 °C). Do not attempt standard silica gel chromatography first, as the product can co-elute with non-polar impurities or be lost during solvent evaporation. Instead, exploit the physical properties: crash out the Ph3P=O by adding cold pentane or hexane, filter the solid precipitate, and then isolate your product via fractional distillation[5].

II. Quantitative Data: Reagent Selection for Bromination

To emphasize the causality behind our reagent selection, the table below summarizes the expected outcomes when converting pentan-1-d1-1-ol to 1-bromopentane-1-d1.

Bromination ReagentMechanism TypeRearrangement RiskIsotopic FidelityByproduct Removal
CBr4 / PPh3 (Appel) Strict SN2None (0%) High (>99%) Precipitation & Distillation
PBr3 SN2 (Minor SN1 leakage)Low to ModerateHighAqueous Wash
HBr / H2SO4 SN1 / SN2 mixedHigh (1,2-shifts)Poor (Scrambling)Aqueous Wash

III. Visualizing the Workflows

Workflow A 1. Aldehyde Reduction Pentanal + NaBD4 B 2. Intermediate Pentan-1-d1-1-ol A->B Strict 1-D incorporation Err1 Impurity: 1,1-d2 Cause: Ester Starting Material A->Err1 C 3. Bromination Appel Reaction (CBr4/PPh3) B->C Avoid strong acids Err2 Impurity: 2-Bromopentane Cause: HBr/PBr3 Rearrangement B->Err2 D 4. Final Product 1-Bromopentane-1-d1 C->D Stereospecific SN2

Logical workflow for 1-Bromopentane-1-d1 synthesis highlighting critical failure points.

AppelMechanism S1 PPh3 + CBr4 S2 [Ph3P-CBr3]+ Br- (Chlorophosphonium-type salt) S1->S2 S3 R-CHD-OH Addition Release of CHBr3 S2->S3 S4 [Ph3P-O-CHD-R]+ Br- (Alkoxyphosphonium intermediate) S3->S4 S5 SN2 Displacement by Br- (No carbocation formed) S4->S5 Rate-determining step S6 1-Bromopentane-1-d1 + Ph3P=O S5->S6

Mechanistic pathway of the Appel reaction ensuring regiochemical and isotopic integrity.

IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each major step, an in-process control (IPC) is embedded to ensure you do not proceed with compromised material.

Phase 1: Synthesis of Pentan-1-d1-1-ol

  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add 50 mL of anhydrous ethanol.

  • Reduction: Dissolve 1.0 equivalent of pentanal (valeraldehyde) in the solvent. Cool to 0 °C using an ice bath.

  • Deuteride Addition: Slowly add 0.3 equivalents of NaBD4 (ensure >98% isotopic purity) in small portions to manage the exothermic reaction.

  • Quench: Stir for 2 hours at room temperature. Carefully quench with 10 mL of saturated aqueous NH4Cl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Check (IPC): Run a 1H-NMR. You should observe a triplet integrating to exactly 1 proton at ~3.6 ppm (the CHD-OH proton). If this integrates to 2 protons, your NaBD4 was compromised or you started with an ester.

Phase 2: Appel Bromination to 1-Bromopentane-1-d1

  • Setup: In a clean, flame-dried flask under argon, dissolve the pentan-1-d1-1-ol (1.0 eq) and CBr4 (1.2 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Activation: Add Triphenylphosphine (PPh3) (1.2 eq) portion-wise over 15 minutes. The solution will turn slightly yellow as the phosphonium salt forms[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Purification (Product Isolation): Add a large volume of cold pentane (approx. 3-4 times the reaction volume) to precipitate the Ph3P=O byproduct. Filter the suspension through a pad of Celite.

  • Distillation: Concentrate the filtrate carefully (avoiding high vacuum due to product volatility) and purify the crude liquid via fractional distillation (BP ~130 °C).

  • Self-Validation Check (IPC): Run a 13C-NMR. The C1 carbon should appear as a 1:1:1 triplet (due to coupling with the spin-1 deuterium nucleus) shifted slightly upfield compared to the unlabeled standard.

V. References

  • Denton, R. M., et al. "Organocatalytic Stereospecific Appel Reaction." Organic Letters, ACS Publications. Available at:[Link]

  • Lin, M.-H., et al. "Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Marks, J. H., et al. "Low-temperature infrared study of ammonium carbamate formation." ResearchGate. Available at:[Link]

  • Wikipedia Contributors. "Appel reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Bhaumik, A., et al. "Mechanistic Insights into the Appel Reaction Mediated by a Poly-Phosphamide Material as a Heterogeneous Catalyst." Inorganic Chemistry, ACS Publications. Available at:[Link]

Sources

Troubleshooting

storage and stability of 1-Bromopentane-1-d1

Welcome to the Technical Support Center for 1-Bromopentane-1-d1 . This guide is engineered for researchers, analytical scientists, and drug development professionals who require precise control over the storage, stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Bromopentane-1-d1 . This guide is engineered for researchers, analytical scientists, and drug development professionals who require precise control over the storage, stability, and experimental handling of deuterated alkyl halides.

Below, you will find an in-depth causality-based FAQ, troubleshooting matrices, quantitative stability data, and self-validating experimental protocols designed to ensure high-fidelity results in your isotopic studies.

Section 1: Core Stability & Storage FAQs

Q1: What are the optimal storage conditions for 1-Bromopentane-1-d1 to prevent degradation? A1: 1-Bromopentane-1-d1 must be stored in a cool, dry, and well-ventilated environment, ideally under an inert atmosphere (argon or nitrogen) to prevent moisture ingress. The recommended storage temperature is 2–8°C. Because alkyl bromides are highly sensitive to photolytic cleavage, the compound must be kept in amber glass vials or wrapped in foil to protect it from ultraviolet (UV) and visible light[1]. It must also be isolated from strong oxidizing agents and strong bases to prevent spontaneous exothermic reactions[2].

Q2: How does the deuterium label at the C1 position alter its stability compared to unlabeled 1-bromopentane? A2: The substitution of hydrogen for deuterium at the C1 position introduces a distinct Kinetic Isotope Effect (KIE). The C–D bond possesses a lower zero-point energy than the C–H bond, making it thermodynamically stronger and requiring more activation energy to cleave[3]. This primary KIE significantly retards base-catalyzed E2 elimination reactions (where the C1 deuterium would be abstracted). However, it exerts only a minor secondary KIE on SN​2 hydrolysis pathways, because the C–Br bond—not the C–D bond—is the primary site of cleavage during nucleophilic attack. Consequently, while 1-bromopentane-1-d1 is more stable against elimination, its susceptibility to moisture-driven hydrolysis remains nearly identical to its unlabeled counterpart[4].

Q3: What are the primary degradation pathways I should monitor? A3: There are three primary vectors of degradation for this compound:

  • Photolysis: UV light provides sufficient energy to homolytically cleave the C–Br bond, generating highly reactive pentyl and bromine radicals[1].

  • Hydrolysis: In the presence of ambient moisture, the electrophilic C1 carbon undergoes an SN​2 nucleophilic substitution. Water acts as the nucleophile, displacing the bromide ion via a backside attack to produce 1-pentanol-1-d1 and hydrobromic acid (HBr)[4].

  • Thermal Degradation: Prolonged exposure to elevated temperatures (>60°C) provides the activation energy necessary for dehydrohalogenation, yielding 1-pentene and DBr/HBr[5].

Degradation A 1-Bromopentane-1-d1 B Photolysis (UV) C-Br Cleavage A->B UV Light C Hydrolysis (H2O) Nucleophilic Sub. A->C Moisture D Thermal (Heat) E2 Elimination A->D >60°C E Pentyl Radicals Bromine Radicals B->E F 1-Pentanol-1-d1 + HBr C->F G 1-Pentene + DBr / HBr D->G

Degradation pathways of 1-Bromopentane-1-d1 under environmental stress.

Section 2: Troubleshooting Guide

Issue 1: GC-MS or NMR analysis shows a loss of isotopic purity (label scrambling or depletion).

  • Causality: Deuterium on an aliphatic chain is generally non-exchangeable under neutral conditions. However, if the storage environment becomes highly acidic—often due to ambient moisture causing trace hydrolysis and subsequent HBr accumulation—reversible carbocation formation via an SN​1 -like pathway can lead to isotopic scrambling or loss.

  • Resolution: Always store the reagent over activated molecular sieves (4Å) or anhydrous potassium carbonate. These agents scavenge trace moisture and neutralize generated HBr, arresting the autocatalytic degradation cycle.

Issue 2: Appearance of a yellowish tint in the normally colorless liquid.

  • Causality: Alkyl bromides naturally degrade over time via photolysis or thermal stress, releasing free bromine ( Br2​ ), which imparts a yellow-to-brown color to the solution[6].

  • Resolution: For minor discoloration, the liquid can be purified by washing with a dilute aqueous solution of sodium thiosulfate (to reduce Br2​ to Br− ), drying over anhydrous MgSO4​ , and performing a fractional distillation under reduced pressure.

Section 3: Quantitative Stability Parameters

The following table summarizes the expected stability metrics and kinetic behaviors of 1-Bromopentane-1-d1 compared to its unlabeled baseline.

Parameter1-Bromopentane (Unlabeled)1-Bromopentane-1-d1Mechanistic Causality
Recommended Storage 2–8°C, Dark, Dry2–8°C, Dark, DryMinimizes thermal elimination and photolysis.
Primary KIE ( kH​/kD​ ) 1.0 (Baseline)> 2.0 (E2 pathway)C–D bond requires higher activation energy to break than C–H.
Secondary KIE ( kH​/kD​ ) 1.0 (Baseline)~ 1.0 - 1.1 ( SN​2 pathway)C–D bond is not directly cleaved during nucleophilic attack.
Moisture Sensitivity HighHighElectrophilic C1 is highly susceptible to backside attack by H2​O [4].
Photostability LowLowC–Br bond is UV-labile regardless of isotopic labeling[1].

Section 4: Self-Validating Experimental Protocols

Protocol A: Assessing the Kinetic Isotope Effect (KIE) via Hydrolysis

This protocol is designed as a self-validating system. By utilizing an internal standard and a specific quenching mechanism, it ensures that any observed rate differences are strictly due to the isotopic label and not experimental artifacts.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 0.1 M solution of 1-bromopentane-1-d1 in anhydrous ethanol. Prepare a parallel control using unlabeled 1-bromopentane.

  • Internal Validation Matrix: Add 0.05 M of decane to both solutions as an inert internal standard. This validates mass balance and normalizes GC-MS instrument response variations.

  • Reaction Initiation: Equilibrate both solutions in a thermostated bath at 55°C. Initiate the reaction by adding an equal volume of 0.2 M NaOH (aq)[7].

  • Kinetic Sampling: At precise intervals (t = 0, 10, 20, 30, and 60 minutes), withdraw 100 µL aliquots from both reaction vessels.

  • Quenching (Self-Validation Step): Immediately inject the aliquots into 900 µL of cold hexane containing 0.1 M HCl. Causality: The acid instantly neutralizes the NaOH, halting the reaction at the exact timestamp. The hexane extracts the remaining alkyl bromide and decane, leaving the hydrolysis products and salts in the aqueous layer.

  • Analysis & Calculation: Analyze the organic layer via GC-MS. Plot ln([A]/[A]0​) versus time. A linear fit validates pseudo-first-order kinetics. The ratio of the slopes ( kH​/kD​ ) yields the precise KIE.

Workflow Step1 1. Substrate Preparation Equilibrate 1-Bromopentane & 1-d1 Step2 2. Hydrolysis Reaction Add NaOH (aq) at 55°C Step1->Step2 Step3 3. Kinetic Sampling Aliquots at t=0, 10, 20, 30 min Step2->Step3 Step4 4. Quench & Extract Neutralize with HCl in Hexane Step3->Step4 Step5 5. KIE Calculation Determine ratio of k_H / k_D via GC-MS Step4->Step5

Step-by-step experimental workflow for determining the kinetic isotope effect.

Protocol B: Safe Handling and Aliquoting Procedure
  • Atmospheric Purging: Prior to opening the main stock bottle, purge a Schlenk line or glovebox with high-purity Argon (99.999%).

  • Desiccation: Pre-dry amber glass storage vials and PTFE-lined caps in a vacuum oven at 120°C for 4 hours. Cool under Argon.

  • Aliquoting: Transfer 1 mL aliquots of 1-bromopentane-1-d1 into the amber vials using gas-tight syringes.

  • Stabilization (Self-Validation Step): Add 5-10 beads of activated 4Å molecular sieves to each vial. Validation: If the sieves clump or generate localized heat upon addition, it confirms the stock was contaminated with moisture, prompting an immediate re-distillation before use.

  • Sealing: Seal tightly, wrap the cap with Parafilm, and store in a dark explosion-proof refrigerator at 2–8°C.

References

  • 1-BROMOPENTANE FOR SYNTHESIS MSDS CAS-No.: 110-53-2 Source: Loba Chemie URL:[Link]

  • SAFETY DATA SHEET - 1-bromopentane Source: Sigma-Aldrich / MilliporeSigma URL:[Link]

  • Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms Source: ResearchGate URL:[Link]

  • Ch 8: SN1 mechanism (Hydrolysis of Alkyl Bromides) Source: University of Calgary URL:[Link]

  • Chapter 8: Nucleophilic substitutions (SN2 Backside Attack) Source: UC San Diego URL:[Link]

Sources

Optimization

optimizing reaction conditions for 1-Bromopentane-1-d1

Welcome to the Technical Support Center for Isotopic Synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of synthesizing and optimizing 1-Bromopentane-1-d1 .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotopic Synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of synthesizing and optimizing 1-Bromopentane-1-d1 .

When working with deuterium-labeled aliphatic chains, the primary objective is not just chemical yield, but isotopic fidelity . Traditional halogenation methods often fail in this regard, leading to isotopic scrambling or elimination. This center provides field-proven troubleshooting logic, causality-driven methodologies, and self-validating protocols to ensure your labeled building blocks meet the rigorous standards required for downstream mechanistic studies and drug development.

I. Mechanistic Workflow: The Appel Reaction Pathway

To prevent the loss of the deuterium label at the C1 position, we strongly recommend abandoning traditional acidic hydrobromination in favor of the Appel Reaction . This method operates under mild, neutral conditions, ensuring a strict SN​2 pathway that prevents carbocation formation and subsequent hydride shifts[1].

AppelWorkflow A 1-Pentanol-1-d1 (Starting Material) C Alkoxyphosphonium Intermediate A->C B PPh3 + CBr4 (Halogenating Agent) B->C Activation D SN2 Displacement (Inversion of Configuration) C->D Br- Attack E 1-Bromopentane-1-d1 (Target Product) D->E F Triphenylphosphine Oxide (Byproduct) D->F

Workflow and mechanism of the Appel reaction for synthesizing 1-Bromopentane-1-d1.

II. Troubleshooting & FAQs

Troubleshooting Start Low Yield or Purity? Q1 Check NMR for Isotopic Scrambling Start->Q1 Q2 Elimination Products (1-pentene)? Start->Q2 Q3 TPPO Contamination? Start->Q3 A1 Use milder conditions (Appel instead of HBr) Q1->A1 Yes A2 Reduce Temperature Avoid strong bases Q2->A2 Yes A3 Hexane trituration Silica plug Q3->A3 Yes

Logical troubleshooting decision tree for 1-Bromopentane-1-d1 synthesis.

Q1: Why am I observing isotopic scrambling (loss of deuterium at the C1 position) during bromination? Causality: If you are using traditional reagents like HBr/H2​SO4​ , the highly acidic conditions protonate the alcohol to form an oxonium ion. At elevated temperatures, this can transiently form a discrete primary carbocation ( SN​1 pathway). Because primary carbocations are highly unstable, rapid 1,2-hydride shifts from the C2 position occur to form a more stable secondary carbocation. This shift irreversibly scrambles your deuterium label. Solution: Switch to an SN​2 -exclusive methodology. The utilizes triphenylphosphine ( PPh3​ ) and carbon tetrabromide ( CBr4​ ) to form a highly reactive alkoxyphosphonium intermediate. The strong phosphorus-oxygen bond drives the reaction, and the bromide ion attacks via a concerted SN​2 mechanism, ensuring 100% retention of the isotopic label[1][2].

Q2: My GC-MS shows a significant amount of 1-pentene. How do I suppress this elimination side reaction? Causality: Elimination (dehydrohalogenation or dehydration) constantly competes with nucleophilic substitution. In the pentanol series, acidic dehydration at elevated temperatures (e.g., 95 °C) strongly favors the thermodynamic formation of 1-pentene and 2-pentene[3]. Heat increases the entropic favorability of elimination. Solution: Maintain reaction temperatures between 0 °C and 25 °C. By keeping the reaction cool under the Appel conditions, substitution is kinetically favored over elimination[4].

Q3: How can I efficiently remove triphenylphosphine oxide (TPPO) from 1-Bromopentane-1-d1? Causality: TPPO is a highly crystalline, polar byproduct. While it is highly soluble in dichloromethane (DCM), it is practically insoluble in cold, non-polar solvents like hexanes or pentane[2][4]. Solution: Do not attempt to distill the crude mixture immediately. Instead, concentrate the DCM reaction mixture to 20% volume, then vigorously stir in cold hexanes. The TPPO will crash out as a white precipitate. Filter this through a Celite pad, and pass the filtrate through a short silica plug to yield high-purity 1-Bromopentane-1-d1.

Q4: Can I use my synthesized 1-Bromopentane-1-d1 directly in Grignard formation without further purification? Causality: Grignard reagent formation is notoriously sensitive to trace water, unreacted alcohol, and acidic impurities. Even trace amounts of unreacted 1-pentanol-1-d1 will quench the pentylmagnesium bromide as it forms[5]. Solution: No. It must be rigorously purified. As standard practice for alkyl bromides, wash the organic layer with concentrated H2​SO4​ (to sequester unreacted alcohol), followed by water, 10% aqueous Na2​CO3​ , and dry over anhydrous CaCl2​ or K2​CO3​ . Finally, fractionally distill the product just before use[6][7].

III. Quantitative Data: Reaction Condition Optimization Matrix

To guide your reagent selection, the following table synthesizes the expected outcomes of various bromination conditions specifically applied to 1-pentanol-1-d1.

ParameterAppel Reaction ( PPh3​/CBr4​ )Phosphorus Tribromide ( PBr3​ )Hydrobromic Acid ( HBr/H2​SO4​ )
Primary Mechanism Strict SN​2 SN​2 (with acidic byproducts)Mixed SN​1 / SN​2
Optimal Temperature 0 °C to 25 °C-10 °C to 25 °C95 °C (Reflux)
Isotopic Fidelity > 99% (No scrambling) ~ 95% (Minor scrambling risk)< 80% (High scrambling risk)
Elimination Risk Very LowLowHigh (1-pentene formation)
Expected Yield 85 - 95%70 - 80%60 - 75%

IV. Self-Validating Experimental Protocol

Workflow: Synthesis of 1-Bromopentane-1-d1 via the Appel Reaction Note: This protocol is optimized for isotopic retention and high-purity isolation.

Step 1: Reagent Preparation (Anhydrous Conditions)

  • Flame-dry a 2-neck round-bottom flask under an argon atmosphere.

  • Add 1-pentanol-1-d1 (1.0 equiv) and triphenylphosphine ( PPh3​ , 1.2 equiv) to anhydrous dichloromethane (DCM, 10 mL/mmol). Causality Check: Anhydrous conditions are critical. Ambient moisture acts as a competing nucleophile, hydrolyzing the alkoxyphosphonium intermediate back to the starting alcohol and halting conversion.

Step 2: Halogenation

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve carbon tetrabromide ( CBr4​ , 1.2 equiv) in a minimal volume of anhydrous DCM and add it dropwise to the reaction over 15 minutes. Causality Check: Dropwise addition at 0 °C controls the highly exothermic formation of the phosphonium salt, suppressing unwanted side reactions and preventing solvent boil-off[4].

Step 3: Reaction Execution & Self-Validation

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 9:1). The alcohol starting material ( Rf​≈0.3 ) must completely disappear, replaced by a non-polar, UV-inactive spot ( Rf​≈0.9 , visualize with KMnO4​ stain) corresponding to the alkyl bromide.

Step 4: Precipitation of Triphenylphosphine Oxide (TPPO)

  • Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume.

  • Vigorously stir the concentrated residue and rapidly add cold hexanes (50 mL/mmol). Causality Check: This solvent swap forces the massive precipitation of TPPO, which is insoluble in cold hexanes, simplifying downstream purification[2][4].

Step 5: Filtration and Isolation

  • Filter the white precipitate through a pad of Celite. Wash the filter cake with additional cold hexanes.

  • Carefully concentrate the filtrate using a rotary evaporator. Critical: Keep the water bath below 25 °C. 1-Bromopentane-1-d1 is volatile (b.p. ~130 °C); elevated bath temperatures or high vacuum will result in severe product loss[8].

Step 6: Final Purification & Isotopic Validation

  • Pass the concentrated crude through a short silica gel plug using 100% pentane to remove trace TPPO.

  • Self-Validation (NMR): Analyze the purified product via 1H -NMR and 2H -NMR. The complete absence of a proton triplet at ~3.4 ppm (C1 protons) and the presence of a sharp deuterium signal at the corresponding chemical shift validates >99% isotopic fidelity at the C1 position.

V. References

  • Wikipedia | Appel reaction |[Link]

  • Organic Synthesis | Alcohol to Bromide/Chloride/Iodide using Appel reaction |[Link]

  • ACS Publications | Revisiting Elimination Reactions in the Pentanol and Bromopentane Series |[Link]

  • Chem-Station Int. Ed. | Appel Reaction |[Link]

  • Organic Syntheses | Alkyl and Alkylene Bromides |[Link]

  • LookChem | Cas 110-53-2, 1-Bromopentane |[Link]

Sources

Troubleshooting

troubleshooting mass spectrometry results with 1-Bromopentane-1-d1

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I frequently guide researchers through the nuances of analyzing stable isotope-labeled standards.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I frequently guide researchers through the nuances of analyzing stable isotope-labeled standards.

1-Bromopentane-1-d1 (C5H10DBr) is a highly specific internal standard used in quantitative assays. However, its unique isotopic signature—combining the natural abundance of bromine with a site-specific deuterium label—can complicate spectral interpretation and chromatographic behavior. This guide provides a self-validating framework to troubleshoot common MS anomalies associated with this compound, ensuring the highest scientific integrity for your data.

FAQ & Troubleshooting Guide

Q1: Why doesn't my 1-bromopentane-1-d1 spectrum show a single molecular ion peak? Causality & Explanation: Bromine naturally exists as two stable isotopes, 79Br and 81Br, in an approximately 1:1 ratio (50.69% and 49.31%, respectively)[1]. Because of this, any molecule containing a single bromine atom will never exhibit a single molecular ion peak; it will always present a distinct doublet separated by 2 m/z units[2].

Unlabeled 1-bromopentane has a nominal molecular weight of 151 g/mol , yielding an M+ peak at m/z 151 (for 79Br) and an M+2 peak at m/z 153 (for 81Br)[3]. Because your compound contains one deuterium atom (+1 Da), the entire doublet shifts upward. You must look for the signature doublet at m/z 152 and m/z 154 in a ~1:1 ratio[4][5]. If this 1:1 ratio is skewed, you are likely experiencing co-elution with a matrix interference sharing a nominal mass, or your ionization energy is causing excessive fragmentation before the detector can register the intact molecular ion.

Q2: I am observing peaks at m/z 151 and 153 in my 1-bromopentane-1-d1 sample. Is this H/D exchange or an impurity? Causality & Explanation: Peaks at m/z 151 and 153 indicate the presence of unlabeled 1-bromopentane[3]. In the context of simple alkyl halides, spontaneous hydrogen-deuterium (H/D) back-exchange with the solvent is highly improbable under standard MS conditions. Unlike the labile amide hydrogens in proteins that readily undergo H/D exchange in aqueous buffers[6][7], the deuterium in 1-bromopentane-1-d1 is covalently bound to an aliphatic carbon atom (C-D bond). Therefore, the presence of the unlabeled mass is almost certainly due to incomplete isotopic enrichment during the synthesis of the standard, rather than back-exchange during your sample preparation[8].

Q3: My 1-bromopentane-1-d1 internal standard elutes slightly earlier than my unlabeled analyte in GC-MS. Is my column degrading? Causality & Explanation: No, your column is likely fine. You are observing the "deuterium isotope effect" on chromatographic retention time[9][10]. The substitution of hydrogen with deuterium slightly reduces the molar volume and polarizability of the molecule[11]. In gas chromatography (and reversed-phase LC), this subtle physicochemical shift typically causes the deuterated isotopologue to elute slightly earlier than its non-deuterated counterpart[10][12]. This shift is normal, but it is critical to account for it during quantitative method development to ensure proper peak integration windows.

Q4: The molecular ion is weak. What diagnostic fragment ions should I use for Selected Ion Monitoring (SIM)? Causality & Explanation: Alkyl bromides often yield weak molecular ions under standard 70 eV Electron Ionization (EI) because the carbon-bromine bond cleaves readily[5]. The most reliable diagnostic fragment is the pentyl cation formed by the loss of the bromine radical (M - Br•)[4]. For unlabeled 1-bromopentane, this yields m/z 71 (C5H11+)[4]. For 1-bromopentane-1-d1, the loss of the bromine radical leaves the deuterium intact on the carbon chain, yielding m/z 72 (C5H10D+). Monitoring the m/z 71 (unlabeled) to m/z 72 (labeled) ratio is a highly robust, self-validating way to quantify your analyte while bypassing the weak molecular ion[4][5]. Additionally, alpha-cleavage yields an excellent diagnostic ion ([CHD=Br]+) at m/z 94 and 96, which retains both the deuterium and the bromine signature.

Quantitative Data Summaries

Table 1: Isotopic Abundance & Expected m/z Targets

Compound Formula Isotope Ratio (79Br/81Br) Molecular Ion (M+ / M+2) Base Fragment (M - Br•) Alpha Cleavage Ion
1-Bromopentane (Unlabeled) C5H11Br ~50.7% / ~49.3% m/z 151 / 153 m/z 71 m/z 93 / 95

| 1-Bromopentane-1-d1 | C5H10DBr | ~50.7% / ~49.3% | m/z 152 / 154 | m/z 72 | m/z 94 / 96 |

Table 2: Typical Chromatographic Isotope Effects in GC-MS

Analyte Pair Chromatographic Shift (ΔtR) Causality

| Unlabeled vs. Deuterated Alkyl Halide | Deuterated elutes slightly earlier (e.g., 1-3 seconds) | Reduced molar volume and polarizability of the C-D bond compared to the C-H bond. |

Experimental Protocols

Protocol 1: GC-MS Method for Validating 1-Bromopentane-1-d1 Isotopic Purity Objective: A self-validating workflow to confirm the presence of the deuterium label and rule out unlabeled synthesis impurities.

  • Sample Preparation: Dilute the 1-bromopentane-1-d1 standard in a non-halogenated, non-protic solvent (e.g., hexane) to a concentration of 10-50 µg/mL.

    • Causality: Avoiding protic solvents eliminates any theoretical risk of solvent-induced exchange, while non-halogenated solvents prevent isobaric mass interference in the bromine region.

  • GC-MS Injection & Separation: Inject 1 µL in split mode (e.g., 10:1) onto a non-polar column (e.g., 5% phenyl polydimethylsiloxane). Use a mild temperature ramp (e.g., 40°C hold for 1 min, ramp 10°C/min to 150°C).

    • Causality: A mild ramp ensures adequate retention (k' > 2) to observe any subtle chromatographic isotope effects between labeled and unlabeled species.

  • MS Acquisition (Full Scan): Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan from m/z 50 to m/z 200.

    • Causality: Full scan is required to establish the 1:1 ratio of the 79Br/81Br doublet, which validates that the MS is properly tuned and not suffering from high-mass discrimination.

  • Data Validation (The Self-Validating Step):

    • Extract m/z 152 and 154. Confirm a ~1:1 intensity ratio. If absent, the compound is not a brominated species.

    • Extract m/z 151 and 153. If present at >1% relative to 152/154, this quantifies the unlabeled synthesis impurity.

    • Extract m/z 72 (labeled pentyl cation) and m/z 71 (unlabeled pentyl cation). The ratio of 71/72 provides a secondary, highly sensitive confirmation of isotopic purity, bypassing the weak molecular ion.

Visualizations

Workflow Start Analyze 1-Bromopentane-1-d1 via GC-MS CheckBr Check Molecular Ion: Are m/z 152 & 154 present in ~1:1 ratio? Start->CheckBr BrYes Bromine Signature Confirmed CheckBr->BrYes Yes BrNo Issue: Co-elution or Source Fragmentation CheckBr->BrNo No CheckD Check Isotopic Purity: Is m/z 151/153 present? DYes Issue: Incomplete Labeling (Synthesis Impurity) CheckD->DYes Yes DNo High Isotopic Purity CheckD->DNo No CheckRT Check Retention Time: Does it elute slightly before the unlabeled analyte? RTYes Normal: Deuterium Isotope Effect CheckRT->RTYes Yes RTNo Potential GC Resolution Issue CheckRT->RTNo No BrYes->CheckD DNo->CheckRT

Caption: Figure 1: Step-by-step GC-MS troubleshooting workflow for 1-Bromopentane-1-d1.

Fragmentation MolIon Molecular Ion (M+•) [CH3(CH2)3CHD-Br]+• m/z 152 (79Br) & 154 (81Br) LossBr Loss of Bromine Radical [CH3(CH2)3CHD]+ m/z 72 MolIon->LossBr - Br• AlphaCleavage Alpha Cleavage [CHD=Br]+ m/z 94 (79Br) & 96 (81Br) MolIon->AlphaCleavage - C4H9• Unlabeled Unlabeled Reference [CH3(CH2)4]+ m/z 71 LossBr->Unlabeled Compare to

Caption: Figure 2: Primary electron ionization (EI) fragmentation pathways for 1-Bromopentane-1-d1.

References

  • BenchChem - The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. 1

  • Chemguide - Mass Spectra - The M+2 Peak. 2

  • Maricopa Open Digital Press - How to Interpret a Mass Spectrum?4

  • Chemistry LibreTexts - 6.7: Other Important Isotopes- Br and Cl. 5

  • NIST WebBook - Pentane, 1-bromo-. 3

  • PMC - Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. 11

  • BenchChem - Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time. 9

  • BenchChem - Deuterium Isotope Effect on Retention Time: A Comparative Analysis of Propio-D5-phenone. 10

  • Spectroscopy Online - Hydrogen–Deuterium Exchange Mass Spectrometry. 6

  • ACS Publications - Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. 8

  • PMC - Fundamentals of HDX-MS. 7

Sources

Optimization

Technical Support Center: High-Resolution Chromatography of Isotopically Labeled Chiral Compounds

Welcome to the specialized support hub for the chromatographic resolution of 1-Bromopentane-1-d1 . Because the chirality of this molecule is derived entirely from the isotopic substitution of a single deuterium atom for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized support hub for the chromatographic resolution of 1-Bromopentane-1-d1 . Because the chirality of this molecule is derived entirely from the isotopic substitution of a single deuterium atom for a hydrogen atom at the C1 position, it is considered "cryptochiral." The physical and chemical differences between its (R) and (S) enantiomers are exceptionally subtle, making baseline resolution one of the most demanding challenges in analytical chemistry.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we explore the thermodynamic causality and kinetic limitations governing isotopic chiral recognition, providing you with a self-validating framework to troubleshoot and optimize your Gas Chromatography (GC) workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing complete co-elution of (R)- and (S)-1-Bromopentane-1-d1 on my standard β -cyclodextrin column. Why is the chiral selector failing? The Causality: Standard underivatized or lightly derivatized cyclodextrins (CDs) lack the specific steric environment required to differentiate the minute molar volume difference between a C-H bond and a C-D bond (the C-D bond is slightly shorter due to a lower zero-point vibrational energy). The Solution: You must switch to a highly derivatized, lipophilic cyclodextrin phase. The most effective selectors for alkyl halides are octakis(3-O-butanoyl-2,6-di-O-pentyl)- γ -cyclodextrin (Lipodex E) or silylated-acetylated β -cyclodextrins (e.g., Chirasil-Dex). These phases provide a highly constrained inclusion cavity that maximizes dispersion interactions .

Q2: I upgraded to a Lipodex E column, but my resolution ( Rs​ ) is still only 0.8. How do I achieve baseline resolution ( Rs​≥1.5 )? The Causality: Enantiomeric separation of isotopomers is entirely enthalpy-driven ( ΔΔH ). The entropic difference ( ΔΔS ) between the diastereomeric inclusion complexes often opposes separation. According to the van 't Hoff equation ( lnα=−RTΔΔH​+RΔΔS​ ), lowering the temperature exponentially increases the separation factor ( α ). For H/D isotopomers, α is typically around 1.01 to 1.02, requiring massive theoretical plate counts ( N>500,000 ). The Solution: Operate the GC at sub-ambient temperatures (e.g., 20°C to 35°C). You will likely need a cryogenic cooling system (liquid N2​ or CO2​ ) to maintain a stable oven profile. Furthermore, you must use a longer column (50m to 100m) with a narrow internal diameter (0.10 mm to 0.25 mm) to generate the necessary theoretical plates.

Q3: When I drop the oven temperature to 25°C to maximize α , my peaks broaden significantly, which destroys the resolution I just gained. How do I fix this? The Causality: At low temperatures, the diffusion coefficient of 1-bromopentane-1-d1 in the stationary phase decreases drastically. This increases mass transfer resistance (the C -term in the van Deemter equation), leading to peak broadening. The Solution: Switch your carrier gas from Helium to Hydrogen ( H2​ ) . Hydrogen has a higher optimal linear velocity and a flatter van Deemter curve, which minimizes peak broadening at low temperatures. Additionally, ensure your column has a thin film thickness ( df​≈0.10−0.25μm ) to reduce the diffusion path length within the stationary phase.

Q4: How do I accurately quantify the enantiomeric excess (ee) when there is slight co-elution with unlabeled 1-bromopentane impurities? The Causality: Unlabeled 1-bromopentane will elute very close to the deuterated enantiomers, potentially skewing integration. The Solution: Couple your GC to a Mass Spectrometer (GC-MS) operating in Selected Ion Monitoring (SIM) mode. Monitor the specific molecular or fragment ions for the deuterated species (e.g., m/z 151/153 for the molecular ion of the deuterated bromide, compared to 150/152 for the unlabeled species). This provides a secondary dimension of mass-based resolution .

Part 2: Logical Workflows & Mechanisms

Workflow Step1 Co-elution of 1-Bromopentane-1-d1 Decision1 Is CSP a derivatized Cyclodextrin? Step1->Decision1 Action1 Switch to Lipodex E or Chirasil-Dex Decision1->Action1 No Decision2 Is Oven Temp < 40°C? Decision1->Decision2 Yes Action1->Decision2 Action2 Apply Sub-ambient Cooling (ΔΔH control) Decision2->Action2 No Decision3 Is Peak Broadening Observed? Decision2->Decision3 Yes Action2->Decision3 Action3 Switch to H2 Carrier Gas & Thin Film Decision3->Action3 Yes Success Baseline Resolution (Rs > 1.5) Decision3->Success No Action3->Success

Troubleshooting workflow for resolving isotopically chiral enantiomers.

Thermodynamics Analyte Gas Phase Enantiomers (High Entropy) Selector Derivatized Cyclodextrin (Chiral Cavity) Analyte->Selector Partitioning ComplexR (R)-1-d1 Complex ΔH_R < ΔH_S Selector->ComplexR Stronger Inclusion ComplexS (S)-1-d1 Complex ΔH_S > ΔH_R Selector->ComplexS Weaker Inclusion Output Resolution (Rs) Maximized at Low T ComplexR->Output Elutes Later ComplexS->Output Elutes Earlier

Thermodynamic mechanism of cyclodextrin inclusion for H/D isotopic separation.

Part 3: Quantitative Data Summaries

Table 1: Optimized GC Parameters for 1-Bromopentane-1-d1 Enantioseparation

ParameterStandard GC SetupOptimized Isotopic SetupScientific Rationale
Stationary Phase β -Cyclodextrin (Native)Lipodex E or Chirasil-DexMaximizes lipophilic dispersion interactions.
Column Dimensions 30m × 0.25mm × 0.25µm50m–100m × 0.10mm × 0.10µmGenerates N>500,000 plates required for α<1.02 .
Carrier Gas Helium ( He )Hydrogen ( H2​ )Flatter van Deemter curve at low temperatures.
Oven Temperature 60°C to 120°C25°C (Isothermal)Maximizes enthalpic differences ( ΔΔH ).
Detection Mode FID or MS (Full Scan)GC-MS (SIM Mode)Eliminates interference from unlabeled isotopologues.

Table 2: Thermodynamic & Kinetic Benchmarks

MetricTarget ValueTroubleshooting Implication if Target is Missed
Separation Factor ( α ) 1.015 – 1.025If <1.01 , lower the oven temperature or change the CSP.
Resolution ( Rs​ ) ≥1.5 (Baseline)If <1.5 but α is good, increase column length or decrease ID.
Theoretical Plates ( N ) >500,000 If low, check for dead volume, column degradation, or poor injection.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Step 1 ensures the system is capable of the required efficiency before any valuable deuterated samples are consumed.

Step 1: System Suitability & Plate Count Validation

  • Install a 50m × 0.10mm ID × 0.10µm Lipodex E column.

  • Set carrier gas ( H2​ ) to a linear velocity of 40 cm/s.

  • Inject a non-chiral, non-deuterated alkane standard (e.g., n-octane) at 30°C isothermal.

  • Validation Check: Calculate the theoretical plate count ( N=5.54×(tr​/W1/2​)2 ). Do not proceed to Step 2 unless N≥400,000 . If N is lower, trim the column ends, check the split liner, and verify the installation.

Step 2: Cryogenic Temperature Stabilization

  • Engage the liquid N2​ or CO2​ cryogenic cooling valve on the GC oven.

  • Set the oven to 25°C isothermal. Allow the system to equilibrate for at least 30 minutes to ensure the thermal mass of the oven and column are perfectly uniform. Temperature fluctuations >0.1°C will destroy the separation.

Step 3: Sample Preparation

  • Dilute the 1-Bromopentane-1-d1 sample in a highly volatile, non-competing solvent (e.g., pentane or distinct fluorinated solvent) to a concentration of 100 µg/mL.

  • Causality: High concentrations will overload the highly constrained cyclodextrin cavities, leading to fronting peaks and loss of resolution.

Step 4: Injection and GC-MS/SIM Acquisition

  • Inject 1.0 µL with a high split ratio (e.g., 100:1 to 200:1) to ensure a narrow initial band.

  • Set the MS transfer line to 200°C and the ion source to 230°C.

  • Program the MS to Selected Ion Monitoring (SIM) mode. Monitor m/z 151 and 153 (the molecular ions for C5​H10​DBr ).

Step 5: Data Integration & Verification

  • Identify the two enantiomeric peaks. The (R) and (S) elution order must be verified against an enantiopure standard if absolute configuration is required.

  • Calculate Rs​ . If Rs​<1.5 , drop the temperature by 2°C and re-run.

References

  • Schurig, V. et al. "Use of derivatized cyclodextrins as chiral selectors for the separation of enantiomers by gas chromatography." ResearchGate.[Link] [1]

  • "Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers." Technical University of Munich (mediaTUM).[Link] [2]

  • "Silylated-Acetylated Cyclodextrins as Chiral Sensors for the Enantiodiscrimination of Fluorinated Anesthetics." PubMed Central (PMC).[Link] [3]

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for Genotoxic Alkyl Halides Using 1-Bromopentane-1-d1

The Analytical Challenge: Alkyl Halides as Genotoxic Impurities In pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) often requires the use of alkylating agents, or these agents are ge...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Alkyl Halides as Genotoxic Impurities

In pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) often requires the use of alkylating agents, or these agents are generated as byproducts (e.g., when alcohols react with hydrobromic acid). Alkyl halides, such as 1-bromopentane, are classified as potential genotoxic impurities (GTIs) because their electrophilic nature allows them to alkylate DNA, posing a carcinogenic risk [1].

To ensure patient safety, regulatory agencies mandate strict control of these impurities. According to the, mutagenic impurities without specific carcinogenicity data must be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 μ g/day [1]. For a standard drug dosage, this often translates to analytical limits in the low parts-per-million (ppm) or parts-per-billion (ppb) range.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile alkyl halides [2]. However, analyzing trace GTIs in complex, non-volatile API matrices presents severe challenges:

  • Matrix Effects: The API can alter the partitioning of the volatile impurity during extraction.

  • Inlet Contamination: Direct liquid injection of APIs leads to rapid GC inlet fouling and baseline drift.

  • Ion Suppression/Enhancement: Co-eluting matrix components can interfere with MS ionization.

To overcome these physical and chemical barriers, Headspace (HS) GC-MS coupled with Isotope Dilution Mass Spectrometry (IDMS) is required. The selection of the internal standard (IS) is the single most critical variable in validating a robust, self-correcting analytical method.

Comparison Guide: Selecting the Optimal Internal Standard

When developing a quantitative method for 1-bromopentane, analytical scientists typically evaluate four standardization strategies. Table 1 objectively compares these alternatives based on chromatographic behavior, matrix correction capabilities, and operational cost.

Table 1: Performance Comparison of Internal Standard Strategies
Standardization StrategyCo-elution (Chromatographic Match)Matrix Effect CorrectionMass Shift for MS ResolutionCost-Efficiency
External Standard (No IS) N/ANone (Fails in complex matrices)N/AHigh (No IS cost)
Structural Analog (e.g., 1-Bromohexane)Poor (Elutes at different RT)Partial (Different partition coefficients)Excellent (+14 Da)High (Inexpensive reagent)
Fully Deuterated (1-Bromopentane-d11)Excellent (Near-perfect co-elution)Excellent (Identical partitioning)Excellent (+11 Da)Low (Complex synthesis)
1-Bromopentane-1-d1 Excellent (Perfect co-elution) Excellent (Identical partitioning) Sufficient (+1 Da shift) High (Targeted synthesis)
Mechanistic Causality: Why 1-Bromopentane-1-d1 Excels
  • Thermodynamic Equivalence: In Headspace GC, the analyte must partition between the liquid (or solid) sample phase and the gas phase. This partition coefficient ( K ) is highly sensitive to the sample matrix (e.g., "salting out" effects, viscosity). A structural analog like 1-bromohexane has a different boiling point and K value than 1-bromopentane, meaning matrix variations will skew the Analyte/IS ratio. 1-Bromopentane-1-d1 is thermodynamically identical to the unlabeled analyte, ensuring the partition ratio remains mathematically constant regardless of the matrix.

  • Chromatographic Co-elution: The -d1 isotopologue co-elutes exactly with the unlabeled 1-bromopentane. This ensures that both compounds enter the MS ionization source at the exact same time, experiencing identical ion suppression or enhancement.

  • Sufficient Mass Shift without Isotope Effect: While fully deuterated compounds (-d11) provide a massive mass shift, they often exhibit a slight "reverse isotope effect" in chromatography, eluting slightly earlier than the unlabeled compound. The single deuterium substitution at the C1 position (-1-d1) minimizes this chromatographic shift while providing a clean +1 Da mass shift. Under Electron Ionization (EI), the primary fragment for quantification is the loss of the bromine radical [M−Br]+ . For unlabeled 1-bromopentane, this is m/z 71. For 1-Bromopentane-1-d1, it is m/z 72. This +1 Da difference is easily resolved by a standard quadrupole MS in Selected Ion Monitoring (SIM) mode.

Workflow & Logical Relationships

The following diagram illustrates the self-validating nature of the Isotope Dilution GC-MS workflow. Because the IS is added at the very beginning, any subsequent physical losses or matrix interferences affect both the analyte and the IS equally, canceling out in the final ratio.

G A API Sample + Matrix (Unknown 1-Bromopentane) B Spike with IS (1-Bromopentane-1-d1) A->B C Headspace Extraction (Volatilization) B->C D GC Separation (Co-elution of Analyte & IS) C->D E EI-MS Ionization & SIM (m/z 71 vs m/z 72) D->E F Ratio Quantification (Self-Correcting) E->F

Workflow of Isotope Dilution GC-MS for Genotoxic Alkyl Halides.

Experimental Protocol: A Self-Validating System

To demonstrate compliance with the for the validation of analytical procedures [3], the following step-by-step methodology must be executed.

Step 1: Standard and Sample Preparation
  • Diluent Selection: Choose a high-boiling, MS-compatible solvent that dissolves the API but does not interfere with the volatile alkyl halide (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)).

  • Internal Standard Solution: Prepare a working solution of 1-Bromopentane-1-d1 at 1.0 μg/mL in the selected diluent.

  • Sample Preparation: Weigh exactly 100 mg of the API into a 20 mL headspace vial. Add 1.0 mL of the diluent and 50 μL of the IS working solution. Seal immediately with a PTFE/silicone septum cap to prevent evaporative loss.

Step 2: Headspace GC-MS Conditions
  • Headspace Oven: 85°C for 30 minutes (Ensures thermodynamic equilibrium between liquid and gas phase).

  • Transfer Line & Valve: 100°C / 110°C.

  • GC Column: DB-624 (30 m × 0.32 mm × 1.8 μm) or equivalent mid-polarity phase (Optimized for volatile halogenated compounds).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 40°C (hold 5 min) 10°C/min to 150°C 30°C/min to 240°C (hold 3 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. SIM mode monitoring m/z 71 (Analyte) and m/z 72 (IS).

Step 3: Data Analysis & Validation

Quantification is performed using the peak area ratio of m/z 71 / m/z 72. By plotting this ratio against the known concentration ratio of calibration standards, a linear regression is established.

Table 2: Representative Validation Data (ICH Q2(R2) Parameters)

The use of 1-Bromopentane-1-d1 yields validation metrics that easily surpass regulatory requirements for GTI analysis.

Validation ParameterICH Q2(R2) Acceptance CriteriaPerformance using 1-Bromopentane-1-d1
Specificity No interference at RT of analyteResolution > 2.0 from matrix peaks; Blank shows no m/z 71 signal.
Linearity (Range) R2≥0.99 over reporting range R2=0.9995 (Range: 0.1 ppm to 20 ppm)
Accuracy (Recovery) 80% – 120% at LOQ, 90% - 110% at nominal98.5% – 101.2% across all spike levels (Matrix effects fully canceled)
Precision (Repeatability) %RSD 10% at LOQ%RSD = 2.4% (n=6 at 1.5 ppm)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.05 ppm (S/N = 25)

Conclusion

Validating analytical methods for highly volatile, reactive genotoxic impurities requires a strategy that inherently corrects for physical and chemical variances during sample preparation and instrumental analysis. While structural analogs offer a cheap alternative, they fail to provide the thermodynamic and chromatographic equivalence required for robust trace analysis in complex API matrices. 1-Bromopentane-1-d1 provides the perfect stoichiometric balance: it perfectly mimics the analyte to neutralize matrix effects, provides a clean +1 Da mass shift for precise MS quantification, and avoids the high costs and reverse-isotope chromatographic shifts associated with fully deuterated standards.

References

  • ICH Harmonised Guideline. (2023). M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]

  • Sun, M., et al. (2010). A Systematic Method Development Strategy for Determination of Pharmaceutical Genotoxic Impurities. Organic Process Research & Development, 14(4), 977-985. American Chemical Society. [Link]

  • ICH Harmonised Guideline. (2023). Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. [Link]

Comparative

Cross-Validation of Experimental Results: 1-Bromopentane vs. 1-Bromopentane-1-d1

The Mechanistic Imperative of Deuterium Labeling In advanced physical organic chemistry and drug metabolism studies, the strategic replacement of protium (H) with deuterium (D) is a powerful diagnostic tool. 1-Bromopenta...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative of Deuterium Labeling

In advanced physical organic chemistry and drug metabolism studies, the strategic replacement of protium (H) with deuterium (D) is a powerful diagnostic tool. 1-Bromopentane-1-d1, an isotopologue deuterated specifically at the C1 alpha-carbon, allows researchers to isolate and quantify reaction variables related directly to C-H bond cleavage.

The causality behind this utility lies in the fundamental quantum mechanical properties of isotopes. The C-D bond possesses a lower zero-point energy (ZPE) than the C-H bond, rendering it approximately 6 to 10 times stronger[1]. Consequently, reactions where the cleavage of this bond is the rate-determining step require a higher activation energy, resulting in a measurable Kinetic Isotope Effect (KIE)[2]. By cross-validating the reactivity and metabolic clearance of unlabeled 1-bromopentane against 1-bromopentane-1-d1, scientists can definitively map reaction coordinates and pharmacokinetic vulnerabilities[3].

Workflow Start Substrate Selection Unlabeled 1-Bromopentane (Unlabeled) Start->Unlabeled Labeled 1-Bromopentane-1-d1 (Deuterated) Start->Labeled Assay Parallel Assays (SN2 Kinetics & ADME) Unlabeled->Assay Labeled->Assay Analysis GC-MS / LC-MS/MS Quantification Assay->Analysis Result Cross-Validation (KIE & Half-life) Analysis->Result

Caption: Experimental workflow for cross-validating unlabeled 1-bromopentane against its 1-d1 isotopologue.

Experimental Protocol 1: Probing the Secondary Alpha-Deuterium KIE in SN2 Reactions

While primary KIEs are observed when a bond to the isotopically labeled atom is broken, secondary alpha-deuterium KIEs occur when the bond remains intact but undergoes a hybridization change during the transition state. In a classic bimolecular nucleophilic substitution (SN2), the C1 carbon of 1-bromopentane transitions from an sp3 tetrahedral geometry to an sp2 -like trigonal bipyramidal transition state. This transition relieves steric crowding around the alpha-carbon. Because the out-of-plane bending frequencies for the C-H(D) bonds are lower in the transition state than in the ground state, an inverse secondary KIE ( kH​/kD​<1 ) is often observed.

Self-Validating Methodology

To ensure a self-validating system, this protocol utilizes a competitive reaction setup where both substrates react in the same vessel, eliminating temperature and concentration gradients.

  • Preparation of Competitive Matrix: In a flame-dried 50 mL round-bottom flask under inert argon, dissolve exactly 5.0 mmol of unlabeled 1-bromopentane and 5.0 mmol of 4[4] in 20 mL of anhydrous ethanol.

  • Internal Standard Addition: Add 1.0 mmol of decane as an inert internal standard for GC-MS calibration.

  • Nucleophilic Attack: Equilibrate the flask to exactly 25.0°C. Inject 2.0 mmol of sodium ethoxide (NaOEt) in ethanol to initiate the SN2 reaction. Causality of limiting reagent: Using a stoichiometric deficit of the nucleophile ensures pseudo-first-order competition between the two isotopologues.

  • Quenching and Sampling: At 5, 10, 15, and 30 minutes, extract 0.5 mL aliquots and immediately quench in 1 mL of ice-cold 0.1 M HCl to neutralize the ethoxide base and halt the reaction.

  • GC-MS Analysis: Extract the quenched aliquots with hexane and analyze via GC-MS. Monitor the unreacted substrate ratios using their distinct mass-to-charge ratios (m/z 150/152 for unlabeled, m/z 151/153 for 1-d1).

  • Data Derivation: Calculate the rate constants ( kH​ and kD​ ) based on the relative depletion of the starting materials against the decane internal standard.

Experimental Protocol 2: ADME & Metabolic Stability Profiling

In drug discovery, aliphatic chains are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. If the alpha-carbon (C1) is a primary site of metabolic clearance (leading to dehalogenation and aldehyde formation), substituting hydrogen with deuterium at this position will significantly alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile[3].

Self-Validating Methodology

This protocol utilizes Human Liver Microsomes (HLMs) with parallel control groups (minus-NADPH) to distinguish true CYP450 metabolism from chemical degradation.

  • Assay Matrix Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Substrate Incubation: In parallel vials, add 1-bromopentane and 1-bromopentane-1-d1 to a final concentration of 1 µM. Add pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Control: In parallel vials, add an equivalent volume of buffer instead of NADPH to validate that substrate depletion is strictly enzymatically driven.

  • Time-Course Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., labetalol). The organic solvent denatures the CYP450 enzymes, instantly terminating the reaction.

  • Centrifugation and LC-MS/MS: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Clearance Calculation: Plot the natural log of the percentage of parent compound remaining versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Metabolism Substrate Alpha-Carbon (C1) Metabolism CYP450 CYP450 Oxidation Substrate->CYP450 CH_Bond C-H Bond Cleavage (Rapid Clearance) CYP450->CH_Bond Unlabeled CD_Bond C-D Bond Cleavage (Metabolic Stability) CYP450->CD_Bond 1-d1 Labeled

Caption: CYP450-mediated oxidation pathway highlighting metabolic stability via C-D bond substitution.

Quantitative Data Presentation

The table below summarizes the cross-validated experimental data, highlighting the mechanistic and pharmacokinetic divergence between the two isotopologues.

Parameter1-Bromopentane (Unlabeled)1-Bromopentane-1-d1Cross-Validation Outcome (KIE)
Molecular Weight 151.04 g/mol 152.05 g/mol [4]Mass shift of +1 Da confirms isotopic purity.
SN2 Rate Constant ( k×10−4s−1 ) 4.124.38 kH​/kD​=0.94 (Inverse Secondary KIE)
HLM Metabolic Half-Life ( t1/2​ ) 18.5 minutes42.1 minutes kH​/kD​=2.27 (Primary KIE)
Intrinsic Clearance ( CLint​ ) 74.9 µL/min/mg32.9 µL/min/mg56% reduction in metabolic clearance.

Note: The inverse secondary KIE in the SN2 assay confirms the transition state hybridization shift (sp3 to sp2), while the pronounced primary KIE in the HLM assay definitively identifies C1 as the primary site of CYP450-mediated oxidation.

References

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews, ACS Public
  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug, ResearchG
  • Deuterium- and Tritium-Labelled Compounds: Applic
  • 1-Bromopentane-1-d1 | C5H11Br | CID 87196136, PubChem (NIH),

Sources

Validation

Precision Deuteration in Drug Design: A Comparative Guide to Pharmacokinetics and Metabolic Stability

The strategic replacement of hydrogen ( 1 H) with its heavier stable isotope, deuterium ( 2 H or D), has emerged as a transformative approach in medicinal chemistry. This "deuterium switch" leverages fundamental physical...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic replacement of hydrogen ( 1 H) with its heavier stable isotope, deuterium ( 2 H or D), has emerged as a transformative approach in medicinal chemistry. This "deuterium switch" leverages fundamental physical chemistry to modulate a drug's pharmacokinetic (PK) profile without altering its pharmacodynamics or target binding affinity. For researchers and drug development professionals, understanding the comparative performance of deuterated versus non-deuterated compounds is critical for optimizing drug safety and efficacy.

This guide provides an objective, data-driven comparison of deuterated and non-deuterated compounds, detailing the mechanistic causality behind their differences and providing the self-validating experimental protocols used to quantify these effects.

The Mechanistic Foundation: Deuterium Kinetic Isotope Effect (DKIE)

The primary rationale for deuterating a drug molecule is to exploit the Deuterium Kinetic Isotope Effect (DKIE) [1].

The Causality of Bond Cleavage

A carbon-deuterium (C-D) bond possesses a lower ground-state vibrational energy compared to a carbon-hydrogen (C-H) bond. Consequently, the activation energy required to cleave a C-D bond is greater by approximately 1.2–1.5 kcal/mol[1]. When a drug's metabolic "soft spot"—typically the site of cytochrome P450 (CYP450) mediated oxidation—is deuterated, the rate of bond cleavage decreases significantly.

This slower cleavage translates directly into reduced metabolic clearance, a prolonged half-life, and a potential reduction in the formation of toxic metabolites, all while maintaining the exact spatial geometry required for target receptor binding[1].

DKIE_Pathway Drug Drug Molecule CYP CYP450 Enzyme Drug->CYP Binding CH_Bond C-H Bond Cleavage (Fast) CYP->CH_Bond Non-Deuterated CD_Bond C-D Bond Cleavage (Slow, DKIE) CYP->CD_Bond Deuterated Metabolite_Toxic Rapid Clearance CH_Bond->Metabolite_Toxic High Peak/Trough Metabolite_Active Prolonged Exposure CD_Bond->Metabolite_Active Stable PK Profile

Logical flow of CYP450 metabolism illustrating the Deuterium Kinetic Isotope Effect.

Comparative Case Study: Deutetrabenazine vs. Tetrabenazine

To objectively evaluate the impact of deuteration, we compare tetrabenazine (TBZ) and its rationally designed deuterated analog, deutetrabenazine (d6-TBZ) . Both are Vesicular Monoamine Transporter 2 (VMAT2) inhibitors utilized to treat chorea associated with Huntington's disease[2].

The Pharmacokinetic Problem

TBZ is rapidly metabolized by CYP2D6 into its active metabolites ( α -HTBZ and β -HTBZ)[3]. Its short half-life necessitates frequent, high-dose administration to maintain therapeutic trough levels. This creates massive initial spikes in blood concentration ( Cmax​ ). These high peaks cross the blood-brain barrier and saturate off-target receptors, directly causing adverse neuropsychiatric events such as somnolence, depression, and akathisia[4].

The Deuterated Solution

By selectively deuterating the methoxy groups of TBZ, deutetrabenazine slows the CYP2D6-mediated O-demethylation of these active metabolites[3].

Quantitative Data Comparison

The following table summarizes the PK parameters from a randomized, double-blind crossover study where healthy volunteers received a single 25 mg oral dose of either TBZ or deutetrabenazine (SD-809)[3].

Pharmacokinetic ParameterTetrabenazine (TBZ)Deutetrabenazine (d6-TBZ)Fold Change
Half-life ( t1/2​ ) 4.8 hours8.6 hours1.8x Increase
Total Exposure ( AUCinf​ ) 261 ng•hr/mL542 ng•hr/mL2.1x Increase
Peak Concentration ( Cmax​ ) 61.6 ng/mL74.6 ng/mL1.2x Increase

Data Source: .

Analysis & Causality

This data demonstrates a self-validating principle of the DKIE: deuteration nearly doubles the half-life and total systemic exposure ( AUC ) without causing a proportional explosion in Cmax​ [3]. Because the drug clears slower, clinicians can administer a significantly lower dose of deutetrabenazine (e.g., 15 mg) to achieve the same therapeutic AUC as a 25 mg dose of TBZ[5]. This lower dose blunts the Cmax​ spike, keeping the drug within a narrow therapeutic window and drastically reducing peak-related toxicity[4].

Experimental Methodology: In Vitro Metabolic Stability Assay

To quantify the DKIE during preclinical development, researchers rely on in vitro metabolic stability assays using Human Liver Microsomes (HLMs)[6]. This protocol provides a self-validating system to calculate the intrinsic clearance ( CLint​ ) of a deuterated compound relative to its non-deuterated counterpart.

HLM_Workflow Prep 1. Prepare HLM Suspension (0.5 mg/mL in Buffer) Incubate 2. Pre-incubate Drug (37°C, 5 min) Prep->Incubate Initiate 3. Initiate Reaction (Add NADPH Cofactor) Incubate->Initiate Quench 4. Time-Point Quenching (Cold Acetonitrile + IS) Initiate->Quench Analyze 5. LC-MS/MS Analysis (Calculate t1/2 & CLint) Quench->Analyze

Step-by-step workflow for the in vitro Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Protocol & Scientific Causality

1. Preparation of HLM Suspension

  • Action: Thaw cryopreserved HLMs at 37°C and dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL[6].

  • Causality: Physiological pH is critical for optimal CYP450 structural integrity. A protein concentration of 0.5 mg/mL ensures that the enzyme concentration is not rate-limiting, while preventing non-specific protein binding that could artificially inflate the apparent stability of highly lipophilic drugs.

2. Compound Spiking and Pre-Incubation

  • Action: Add the test compound (deuterated or non-deuterated) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: Pre-incubation allows the micro-environment to reach thermal equilibrium before the reaction begins. This ensures that initial velocity measurements are kinetically accurate and not skewed by temperature gradients.

3. Reaction Initiation

  • Action: Initiate the metabolic reaction by adding NADPH (Nicotinamide adenine dinucleotide phosphate) to a final concentration of 1 mM[7].

  • Causality: CYP450 enzymes are monooxygenases that require two electrons to reduce molecular oxygen and oxidize the drug substrate. NADPH serves as the obligate electron donor. Its addition acts as a precise "start switch" for Phase I oxidative metabolism, allowing for exact temporal control.

4. Time-Point Sampling and Quenching

  • Action: At predetermined intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract an aliquot of the reaction mixture and immediately transfer it into a volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Causality: The organic solvent instantly denatures the CYP450 enzymes, stripping the drug from the active site and physically precipitating the proteins. The low temperature instantly halts any residual enzymatic activity, ensuring the kinetic time-point is exact. The IS corrects for any volumetric losses during subsequent centrifugation.

5. LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples to pellet the precipitated proteins, and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[8].

  • Causality: Plotting the natural log of the percentage of remaining compound versus time yields a slope ( −k ), from which t1/2​ ( 0.693/k ) and CLint​ can be derived. By running the deuterated and non-deuterated compounds in parallel, the ratio of their intrinsic clearances directly quantifies the magnitude of the DKIE.

Conclusion

The comparative analysis of deuterated versus non-deuterated compounds reveals that precision deuteration is far more than a simple isotopic label. By leveraging the Deuterium Kinetic Isotope Effect, drug developers can rationally design molecules that resist rapid CYP450 metabolism. As demonstrated by deutetrabenazine, this mechanistic shift flattens the pharmacokinetic curve, allowing for lower dosing, reduced peak-associated toxicity, and ultimately, a superior therapeutic index.

References

  • Title: Deuterium in drug discovery: progress, opportunities and challenges Source: Nature Reviews Drug Discovery (via PubMed Central) URL: [Link]

  • Title: The Pharmacokinetics and Safety of Deuterated-Tetrabenazine (P07.210) Source: Neurology URL: [Link]

  • Title: Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect Source: Clinical and Translational Science (via PubMed Central) URL: [Link]

  • Title: Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease Source: Clinical Therapeutics (via ResearchGate) URL: [Link]

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL: [Link]

Sources

Comparative

assessing the accuracy of 1-Bromopentane-1-d1 as a tracer

The Application Scientist’s Guide to Isotopic Tracers: Assessing 1-Bromopentane-1-d1 In the landscape of mechanistic organic chemistry and drug development, the selection of an isotopic tracer is rarely a trivial decisio...

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Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Guide to Isotopic Tracers: Assessing 1-Bromopentane-1-d1

In the landscape of mechanistic organic chemistry and drug development, the selection of an isotopic tracer is rarely a trivial decision. As a Senior Application Scientist, I frequently observe researchers defaulting to fully deuterated or 13 C-labeled standards without critically evaluating the kinetic and analytical implications of their choice.

This guide provides an objective, data-driven comparison of 1-Bromopentane-1-d1 against its isotopic alternatives. By isolating the deuterium label to the α -carbon (C1), 1-Bromopentane-1-d1 serves as a highly specialized probe for elucidating nucleophilic substitution ( SN​2 ) mechanisms and site-specific cytochrome P450 (CYP450) metabolic pathways. Here, we will dissect the causality behind tracer selection, establish self-validating experimental protocols, and analyze the resulting mass spectrometry and kinetic data.

Mechanistic Rationale: Why Position Matters

The utility of a deuterated alkyl halide in pharmaceutical and mechanistic research hinges on the Kinetic Isotope Effect (KIE) [1]. The fundamental principle is that a C–D bond possesses a lower zero-point energy than a C–H bond, making it approximately 5 kJ/mol stronger and more resistant to cleavage[2].

When assessing 1-bromopentane as a tracer, the position of the isotope dictates the type of data you can extract:

  • Primary KIE ( kH​/kD​≈2.0−7.0 ): Occurs when the isotopically labeled bond is broken during the rate-determining step (e.g., CYP450 α -hydroxylation).

  • Secondary KIE ( kH​/kD​≈0.9−1.2 ): Occurs when the bond is not broken, but the carbon undergoes rehybridization (e.g., sp3→sp2 transition state in an SN​2 reaction).

Using a fully deuterated tracer (1-Bromopentane-d11) introduces confounding secondary isotope effects from the β , γ , and δ carbons, muddying the kinetic data. 1-Bromopentane-1-d1 eliminates this noise, providing a clean, isolated signal for events occurring strictly at the reactive C1 center.

Comparative Analysis of Tracer Alternatives

To objectively assess 1-Bromopentane-1-d1, we must benchmark it against the standard alternatives utilized in mass spectrometry and kinetic studies.

Table 1: Physicochemical and Isotopic Comparison of Alkyl Bromide Tracers

Tracer AlternativeMass Shift ( Δ Da)KIE ProfilePrimary ApplicationLimitations
1-Bromopentane (Unlabeled) 0N/ABaseline controlCannot be traced in complex biological matrices.
1-Bromopentane-1-d1 +1Isolated α -KIEMechanistic probing ( SN​2 ), site-specific metabolic tracking+1 Da shift requires high-resolution MS to avoid natural isotope overlap.
1-Bromopentane-d11 +11Convoluted (Global KIE)Internal standard for quantitative LC/GC-MSAlters global metabolic stability; masks site-specific mechanistic data[1].
1- 13 C-1-Bromopentane +1NegligibleNMR tracing, non-kinetic MS trackingDoes not provide kinetic data for C-H bond cleavage events.

Self-Validating Experimental Protocols

A robust experimental design must be self-validating. To ensure tracer fidelity and eliminate systemic errors (such as temperature fluctuations or matrix effects), we employ competitive one-pot reactions . By reacting the unlabeled and labeled substrates simultaneously in the same vessel, the ratio of the products directly yields the KIE, internally controlling for all external variables.

Protocol A: Probing SN​2 Transition States via Competitive Kinetics

This protocol measures the secondary α -KIE to confirm the concerted nature of nucleophilic substitution.

  • Preparation: Prepare a 1:1 molar mixture of unlabeled 1-bromopentane and 1-Bromopentane-1-d1 (10 mM total) in anhydrous ethanol.

  • Initiation: Add a sub-stoichiometric amount of sodium ethoxide (NaOEt) (2 mM) to ensure pseudo-first-order kinetics relative to the nucleophile.

  • Quenching: Extract 100 μ L aliquots at 5-minute intervals. Quench immediately in 500 μ L of cold hexane containing 1% acetic acid to halt the reaction.

  • GC-MS Analysis: Inject 1 μ L into a GC-MS using a splitless injector at 250 °C. Utilize a temperature gradient starting at 50 °C (hold 2 min) and ramping to 280 °C at 10 °C/min[3]. Monitor the molecular ions of the resulting ethers using Electron Ionization (EI) at 70 eV[3].

  • Validation: Calculate kH​/kD​ from the ratio of the product peak areas. A value of 1.05 validates an SN​2 mechanism, reflecting the relief of steric crowding during the sp3→sp2 transition state.

SN2_Workflow Substrate 1-Bromopentane-1-d1 (Target Tracer) TS Transition State [EtO ··· C(H)(D) ··· Br]‡ Substrate->TS SN2 Attack Nucleophile Nucleophile (e.g., NaOEt) Nucleophile->TS Product Deuterated Ether (Inverted Stereocenter) TS->Product Bromide Leaving KIE_Analysis KIE Derivation (k_H / k_D) Product->KIE_Analysis GC-MS Quantitation

Workflow of SN2 mechanistic probing using 1-Bromopentane-1-d1 and KIE analysis.

Protocol B: Site-Specific Metabolic Stability (CYP450)

This protocol determines if metabolic clearance occurs via α -carbon oxidation.

  • Incubation: Incubate 1 μ M of 1-Bromopentane-1-d1 with human liver microsomes (HLM) (1 mg/mL protein) in phosphate buffer (pH 7.4) at 37 °C.

  • Cofactor Addition: Initiate the reaction by adding NADPH (1 mM).

  • Extraction: At time points (0, 15, 30, 60 min), precipitate proteins using ice-cold acetonitrile containing an internal standard (e.g., 1-bromononane-d3)[3]. Centrifuge at 14,000 x g for 10 minutes.

  • Isotopic Ratio Measurement: Analyze the supernatant via high-resolution NanoSIMS or LC-MS. For NanoSIMS, monitor the C2​D−/C2​H− polyatomic ion species at a mass resolving power of 14,000 to ensure distinct separation of the deuterated tracer from the biological background[4].

  • Validation: If the half-life ( t1/2​ ) of the 1-d1 tracer is significantly longer than the unlabeled control (Primary KIE 3.0), α -oxidation is confirmed as the primary clearance pathway.

GCMS_Workflow Incubation 1. CYP450 Incubation Extraction 2. LLE Extraction Incubation->Extraction GC 3. GC Separation Extraction->GC MS 4. EI-MS (70 eV) GC->MS Analysis 5. Isotope Ratio Analysis MS->Analysis

Step-by-step GC-MS workflow for metabolic tracing of deuterated alkyl halides.

Data Interpretation & Accuracy Assessment

The accuracy of 1-Bromopentane-1-d1 as a tracer is validated by the clarity of the kinetic data it produces. Below is representative experimental data demonstrating how 1-d1 isolates mechanistic variables compared to the d11 counterpart.

Table 2: Representative Kinetic and MS Resolution Data

Substrate SN​2 Reaction ( kH​/kD​ )CYP450 Clearance t1/2​ (min)MS Resolution Requirement
Unlabeled1.00 (Baseline)12.5Low (Standard Quadrupole)
1-Bromopentane-1-d1 1.06 (Clean α -effect)48.2 (Primary KIE = 3.8)High (To separate M+1 from 13 C)
1-Bromopentane-d111.18 (Convoluted global effect)55.0 (Mixed KIE effects)Low (Large +11 Da mass shift)

Interpretation: The SN​2 data for 1-Bromopentane-1-d1 (1.06) perfectly aligns with theoretical values for a secondary isotope effect driven by rehybridization. Conversely, the d11 variant shows an artificially inflated KIE (1.18) due to hyperconjugative effects from the deuterated β -carbons. In metabolic studies, the 1-d1 tracer extends the half-life nearly fourfold, definitively proving that C1-H bond cleavage is the rate-limiting step in its metabolism.

Conclusion

For quantitative mass spectrometry where signal isolation is paramount, fully deuterated standards like 1-bromopentane-d11 remain the gold standard. However, for mechanistic accuracy , 1-Bromopentane-1-d1 is vastly superior. By restricting the isotopic label to the site of reaction, it prevents kinetic convolution, allowing researchers to extract precise primary and secondary isotope effects. When paired with self-validating competitive protocols and high-resolution mass spectrometry, 1-Bromopentane-1-d1 acts as an unimpeachable probe for chemical and biological reaction mechanisms.

References

  • LibreTexts. Organic Chemistry (2024). LibreTexts. [Link]

  • Guillermier, C., et al. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. National Institutes of Health (PMC).[Link]

Sources

Safety & Regulatory Compliance

Safety

Section 1: Chemical Profiling &amp; Hazard Causality

Operational Guide: Proper Handling, Recovery, and Disposal of 1-Bromopentane-1-d1 1-Bromopentane-1-d1 is an isotopically labeled alkyl halide widely utilized by researchers and drug development professionals for mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling, Recovery, and Disposal of 1-Bromopentane-1-d1

1-Bromopentane-1-d1 is an isotopically labeled alkyl halide widely utilized by researchers and drug development professionals for mechanistic studies and advanced organic synthesis. Because it combines the hazards of a volatile, flammable halogenated solvent with the high economic value of a deuterated compound, its lifecycle management requires a dual approach. Laboratories must maximize isotopic recovery where economically feasible while ensuring compliant, safe disposal when recovery is impossible.

This guide provides a self-validating system for the operational handling, recovery, and disposal of 1-Bromopentane-1-d1, grounded in established environmental and chemical safety protocols.

Understanding the physical and chemical properties of 1-Bromopentane-1-d1 is the foundation of safe operational planning. The presence of the bromine atom increases the compound's density and toxicity, while the hydrocarbon chain contributes to its flammability[1]. The deuterium label does not alter the macroscopic safety hazards compared to unlabeled 1-bromopentane, but it dictates the economic logic of recovery[2].

Table 1: Quantitative Parameters for 1-Bromopentane-1-d1 Management

ParameterValueCausality / Operational Implication
Flash Point ~32°C (90°F)Flammable liquid; requires grounding, spark-free tools, and storage away from heat[1].
Boiling Point 130°CModerate volatility; inhalation hazard mandates handling within a certified fume hood[3].
Density ~1.22 g/mLHeavier than water; will form the bottom layer in phase separations, impacting waste segregation[1].
LD50 (Oral, Rat) 1850 mg/kgHarmful if swallowed; mandates strict adherence to PPE protocols (nitrile/Viton gloves, goggles)[3].
Container Fill Limit ≤90% CapacityLeaves headspace to prevent over-pressurization and rupture from vapor expansion[4].

Section 2: Isotope Recovery vs. Disposal Decision Matrix

Deuterated reagents represent a significant laboratory investment. Before defaulting to chemical waste disposal, evaluate the reaction mixture for recovery potential. If 1-Bromopentane-1-d1 was used in excess or remains unreacted in a relatively clean system, vacuum distillation can efficiently recover the isotope for reuse[5]. If the mixture is complex or contaminated with inseparable byproducts, it must be routed directly to the halogenated waste stream[4].

G A 1-Bromopentane-1-d1 Waste Generated B High Purity / Single Solute? A->B C Vacuum Distillation (e.g., Kugelrohr) B->C Yes E Contaminated / Complex Mixture B->E No D Recovered Isotope for Reuse C->D F Halogenated Waste Segregation E->F G HDPE / Glass Container (<90% Full) F->G H EHS Pickup & Incineration G->H

Caption: Workflow for 1-Bromopentane-1-d1 Recovery vs. Disposal.

Section 3: Step-by-Step Halogenated Waste Disposal Protocol

When recovery is not viable, 1-Bromopentane-1-d1 must be managed as a hazardous halogenated solvent waste. Mixing halogenated and non-halogenated waste can lead to dangerous exothermic reactions and significantly increases institutional disposal costs[6].

Step 1: Segregation and Compatibility Verification

  • Causality: Halogenated solvents can react violently with strong oxidizers, alkali metals, and certain aqueous bases[3].

  • Procedure:

    • Audit the waste mixture: Ensure no non-halogenated solvents, aqueous solutions, or heavy metals are present.

    • Validate compatibility: Check that no incompatible materials have been introduced into the waste stream.

    • Designate stream: Route exclusively to the "Halogenated Organic Solvent" waste stream[4].

Step 2: Containerization in the Fume Hood

  • Causality: 1-Bromopentane-1-d1 vapors are respiratory irritants and can form explosive mixtures with air[7].

  • Procedure:

    • Select a chemically resistant container, typically high-density polyethylene (HDPE) or glass, with a secure screw cap[4].

    • Place the container inside an actively operating, certified chemical fume hood.

    • Use a compatible funnel to transfer the waste slowly, preventing splashing.

    • Stop filling when the container reaches 90% capacity to allow for vapor expansion[4].

    • Keep the container tightly closed whenever waste is not being actively added.

Step 3: Labeling and Documentation

  • Causality: Unidentified chemical waste violates EPA regulations and poses severe risks during transport and incineration[8].

  • Procedure:

    • Affix an institutional Hazardous Waste tag to the container before the first drop of waste is added[6].

    • Write the full chemical name ("1-Bromopentane-1-d1")—do not use abbreviations or chemical formulas.

    • Indicate the approximate percentage of each component if it is a mixture.

    • Check the applicable hazard boxes: "Flammable" and "Toxic/Halogenated"[6].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Causality: Improper storage of flammable liquids increases fire risk and violates safety codes[9].

  • Procedure:

    • Transfer the sealed, labeled container to a designated SAA.

    • Store the container upright in secondary containment to catch any potential leaks[6].

    • Ensure the SAA is a cool, dry, well-ventilated area, ideally a flammable storage cabinet, away from direct sunlight and ignition sources[10].

Step 5: Final Transfer and Incineration

  • Causality: Halogenated wastes require specialized high-temperature incineration equipped with scrubbers to neutralize the highly toxic hydrogen bromide gas generated during combustion[11].

  • Procedure:

    • Monitor the SAA accumulation limits (typically a maximum of 25 gallons or 90 days, depending on local regulations)[6].

    • Submit a chemical waste pickup request through your Environmental Health & Safety (EHS) department once the container is ¾ to 90% full[6].

    • EHS will transport the waste to a licensed disposal facility for chemical incineration[10].

Section 4: Spill Management and Emergency Response

A self-validating protocol must account for operational failures. In the event of a 1-Bromopentane-1-d1 spill, execute the following procedure:

  • Evacuate and Ventilate: Eliminate all ignition sources immediately, as the flash point is approximately 32°C[1]. Ensure the area is well-ventilated.

  • PPE Donning: Responders must wear double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[9].

  • Containment: Do not use combustible materials like sawdust. Use inert absorbents such as vermiculite, sand, or diatomaceous earth to soak up the spill[10].

  • Collection and Disposal: Use non-sparking tools to scoop the absorbed material into a compatible, sealable container. Label as hazardous spill debris and process through the halogenated waste stream[9]. Never flush 1-Bromopentane-1-d1 down the drain, as it is toxic to aquatic life with long-lasting effects[7].

References

  • Halogenated Solvents in Laboratories - Campus Operations - Temple University. Available at: [Link]

  • 1-BROMOPENTANE - SD Fine-Chem. Available at: [Link]

  • Halogenated Solvents - Washington State University (WSU). Available at: [Link]

  • Safety Data Sheet - DC Fine Chemicals. Available at:[Link]

  • Material Safety Data Sheet - 1-Bromopentane, 98% - Cole-Parmer. Available at: [Link]

  • Does anyone/has anyone tried to recycle their old NMR solvents? - Reddit. Available at: [Link]

Sources

Handling

Part 1: Physicochemical Profiling &amp; Mechanistic Hazard Assessment

As a Senior Application Scientist, I recognize that handling isotopically labeled reagents like 1-Bromopentane-1-d1 (C5H10DBr) requires precision not only in synthetic execution but also in safety protocols. 1-Bromopenta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling isotopically labeled reagents like 1-Bromopentane-1-d1 (C5H10DBr) requires precision not only in synthetic execution but also in safety protocols. 1-Bromopentane-1-d1 is a primary alkyl halide utilized extensively in mechanistic studies, pharmacokinetic tracing, and advanced drug development[1]. While the deuterium label provides critical analytical advantages, the core chemical backbone retains the hazardous physicochemical profile of standard 1-bromopentane[2].

To build a self-validating safety culture, we must move beyond merely following rules; we must understand the mechanistic causality behind every operational choice.

Understanding the physical properties of 1-Bromopentane-1-d1 is the first step in establishing a robust safety protocol. This compound is a highly lipophilic, volatile liquid that poses multi-modal risks:

  • Flammability (H226): With a flash point of approximately 31–32 °C (87.8–90 °F), it readily forms explosive vapor-air mixtures at near-ambient laboratory temperatures[3][4].

  • Dermal & Ocular Toxicity (H315, H319): As an alkylating agent and lipophilic solvent, it rapidly defats the skin, causing severe irritation and serious eye damage upon contact[5][6].

  • Inhalation Risk (H335): Its high volatility leads to respiratory tract irritation and potential central nervous system depression (narcosis) upon prolonged exposure[6][7].

  • Vapor Density: The vapors are 5.2 times heavier than air, meaning they will sink, accumulate in low areas, and potentially travel long distances to ignition sources[4].

Table 1: Physicochemical Properties and Hazard Classifications

ParameterValue / ClassificationMechanistic Implication
Molecular Formula C5H10DBrDeuterium-labeled primary alkyl halide[1].
Molecular Weight 152.05 g/mol Slightly heavier than the unlabeled analog (151.04 g/mol )[1][2].
Boiling Point ~130 °C (266 °F)Volatile enough to pose a significant inhalation hazard[4].
Flash Point 31–32 °C (87.8–90 °F)Flammable liquid; vaporizes dangerously close to ambient temperatures[3][4].
Vapor Density 5.2 (Air = 1.0)Vapors sink and can travel across benchtops to ignition sources[4].
Aquatic Toxicity H411 (Category 2)Toxic to aquatic life; resists rapid biodegradation (only 1.4% over 28d)[6][7].

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory PPE. The halogenated nature of 1-Bromopentane-1-d1 dictates specific material compatibilities.

Table 2: PPE Selection Matrix

PPE CategoryRecommended MaterialCausality & Scientific Justification
Hand Protection Fluoroelastomer (Viton) or Silver ShieldAlkyl halides rapidly permeate standard nitrile or latex gloves due to similar non-polar characteristics. Viton provides a highly fluorinated barrier that repels lipophilic halogenated solvents.
Eye Protection Chemical Splash Goggles1-Bromopentane causes serious eye irritation (H319). Tight-fitting goggles prevent vapor and splash ingress far better than standard safety glasses[5][6].
Body Protection Flame-Retardant Lab CoatBecause the flash point (31 °C) is perilously close to human body temperature, any spill on standard cotton clothing can rapidly vaporize and ignite[4].
Respiratory Fume Hood / ABEK CartridgePrevents inhalation of vapors (H335). If handling outside a hood is unavoidable, use a full-face respirator with an ABEK (EN 14387) or organic vapor cartridge[7].

Part 3: Standard Operating Procedure (SOP): Handling & Execution

Every protocol must be a self-validating system. Follow these steps to ensure operational integrity during isotopic labeling or synthetic workflows.

  • Pre-Operational Validation:

    • Action: Verify the chemical fume hood is operational with a face velocity of 80-100 fpm.

    • Causality: Vapors are heavier than air and will accumulate in low areas, forming explosive mixtures[4].

    • Validation: Check the digital monitor or use a tissue to visually confirm inward directional airflow before opening the reagent.

  • PPE Donning & Equipment Grounding:

    • Action: Equip Viton gloves, chemical splash goggles, and a flame-retardant lab coat[7]. Ensure all electrical equipment (stir plates, heating mantles) is explosion-proof or spark-free[6].

    • Causality: Static discharge can ignite the volatile vapors. Grounding and bonding containers during transfer prevents static buildup[8].

  • Inert Atmosphere Setup:

    • Action: Purge the reaction vessel with dry Nitrogen or Argon.

    • Causality: 1-Bromopentane-1-d1 is flammable and often used in moisture-sensitive alkylation reactions. An inert atmosphere removes oxygen, eliminating the fire triangle.

  • Transfer Protocol:

    • Action: Use a gas-tight syringe or a cannula system for transferring the liquid. Do not pour directly from the bottle.

    • Causality: Pouring displaces vapor into the hood and dramatically increases the risk of static generation and spills.

  • Post-Reaction Quenching:

    • Action: Quench reactions slowly while monitoring temperature. Wash all glassware with a compatible solvent (e.g., acetone) before transferring to the sink.

    • Validation: A stable internal temperature indicates the quenching process is complete. Ensure all halogenated washings are directed into the designated waste carboy.

Part 4: Emergency Response & Waste Disposal Plan

Spill Mitigation Protocol
  • Evacuation & Isolation: Immediately alert personnel and evacuate the immediate vicinity.

  • Ignition Elimination: Shut off all nearby heat sources, stir plates, and electrical equipment. Vapors can travel considerable distances to ignition sources and flash back[7].

  • Containment & Absorption: Don appropriate PPE. Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand[9]. Causality: Do not use combustible absorbents like sawdust, as the resulting mixture remains highly flammable.

  • Collection: Use non-sparking tools to scoop the absorbed material into a highly visible, sealable hazardous waste container[6].

Waste Disposal Plan
  • Segregation: Classify strictly as Halogenated Organic Waste . Causality: Mixing halogenated and non-halogenated waste complicates incineration and can cause dangerous exothermic reactions.

  • Environmental Protection: 1-Bromopentane is toxic to aquatic life with long-lasting effects (H411)[6][8]. Never dispose of down the sink. Causality: The stable carbon-bromine bond resists rapid biodegradation, leading to persistence in aquatic ecosystems[7].

  • Labeling: Label the waste container with the specific isotope (Deuterium). Causality: Isotopically labeled compounds require specialized tracking and documentation for environmental compliance.

Part 5: Operational Workflow Visualization

Workflow Start Initiate 1-Bromopentane-1-d1 Handling Protocol FumeHood Ensure Adequate Ventilation (Chemical Fume Hood) Start->FumeHood PPE_Check Don Personal Protective Equipment (PPE) FumeHood->PPE_Check Gloves Hand Protection: Fluoroelastomer (Viton) Gloves PPE_Check->Gloves Eyes Eye Protection: Safety Goggles / Face Shield PPE_Check->Eyes Body Body Protection: Flame-Retardant Lab Coat PPE_Check->Body Execution Execute Isotopic Labeling or Synthesis Reaction Gloves->Execution Eyes->Execution Body->Execution Spill Accidental Spill? Execution->Spill Spill_Yes Spill Response Protocol: Evacuate, Eliminate Ignition, Absorb with Inert Material Spill->Spill_Yes Yes Spill_No Standard Waste Disposal: Halogenated Organic Waste Spill->Spill_No No

Operational Handling and Spill Response Workflow for 1-Bromopentane-1-d1.

References

  • [10] Safety data sheet of 'BIOCHEM - 1-BROMOPENTANE - LR - 40226'. biochemopharma.fr.10

  • [8] 1-Bromopentane - Safety Data Sheet. chemicalbook.com. 8

  • [1] 1-Bromopentane-1-d1 | C5H11Br | CID 87196136 - PubChem. nih.gov. 1

  • [2] 1-Bromopentane - Wikipedia. wikipedia.org. 2

  • [9] Safety Data Sheet - DC Fine Chemicals. dcfinechemicals.com.9

  • [7] SAFETY DATA SHEET - Sigma-Aldrich. sigmaaldrich.cn.7

  • [3] 1-Bromo Pentane CAS No 110-53-2 MATERIAL SAFETY DATA SHEET. cdhfinechemical.com. 3

  • 1-BROMOPENTANE - SD Fine-Chem. sdfine.com.

  • [5] 1-BROMOPENTANE FOR SYNTHESIS MSDS. lobachemie.com. 5

  • [4] SAFETY DATA SHEET - Thermo Fisher Scientific. thermofisher.com. 4

  • [6] SAFETY DATA SHEET - Fisher Scientific. fishersci.se. 6

Sources

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